Suc-gly-pro-amc
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N3O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |
InChI Key |
NKEPCOOQNLGSLJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |
sequence |
GP |
Synonyms |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Specificity of Suc-Gly-Pro-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). Designed for researchers, scientists, and drug development professionals, this document details the substrate's specificity towards key enzymes, presents quantitative kinetic data, and offers comprehensive experimental protocols and relevant signaling pathway visualizations.
Introduction to this compound
This compound is a synthetic peptide substrate widely utilized for the sensitive detection of certain serine proteases. Its core structure, Gly-Pro, is a recognition motif for a class of enzymes known as prolyl peptidases. The succinyl (Suc) group at the N-terminus blocks unwanted degradation by aminopeptidases, enhancing substrate stability and specificity. Upon enzymatic cleavage of the amide bond between proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity. This fluorogenic nature makes this compound an invaluable tool for high-throughput screening and detailed kinetic studies.
Enzyme Specificity and Kinetic Parameters
This compound is primarily a substrate for Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). While it can also be cleaved by Dipeptidyl Peptidase IV (DPP-IV), its efficiency with this enzyme is notably lower compared to canonical DPP-IV substrates.
Quantitative Data Summary
The following table summarizes the available quantitative kinetic data for the interaction of this compound and related substrates with their target enzymes. It is important to note that specific kinetic constants (Km and kcat) for the hydrolysis of this compound by human variants of these enzymes are not consistently reported in the literature. Therefore, data for closely related substrates and enzymes from other species are included for comparative purposes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |
| Fibroblast Activation Protein (FAP) | This compound | Data not available | Data not available | Data not available | Human |
| Z-Gly-Pro-AMC | Data not available | Data not available | Data not available | Human | |
| Prolyl Endopeptidase (PREP/POP) | This compound | Exhibits non-hyperbolic kinetics[1] | Not applicable | Not applicable | Porcine Brain |
| Z-Gly-Pro-AMC | 380 ± 74 | 43.96 ± 7.14 | 1.16 x 10⁵ | Human (recombinant) | |
| Dipeptidyl Peptidase IV (DPP-IV) | This compound | Marginal activity reported[2] | Data not available | Data not available | Mycobacterium tuberculosis |
| Gly-Pro-AMC | 4.578 | Vmax: 90.84 nmoles/min | Data not available | Porcine Serum |
I. Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors, wounds, and fibrotic tissues.
Experimental Protocol: FAP Activity Assay
This protocol outlines a fluorometric assay to measure FAP activity using this compound.
Materials:
-
Recombinant human FAP
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the FAP enzyme to the desired concentration in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a series of substrate dilutions in Assay Buffer to determine kinetic parameters. A typical starting concentration is 100 µM.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted FAP enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the this compound working solution to each well.
-
For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the plate in the fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
The rate of the reaction is the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated using a standard curve of free AMC.
-
Signaling Pathways Involving FAP
FAP has been implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Notably, FAP can influence the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 pathways.
Caption: FAP-mediated activation of PI3K/Akt and SHH/Gli1 pathways.
II. Prolyl Endopeptidase (PREP/POP)
PREP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides. It is implicated in the metabolism of neuropeptides and has been studied in the context of neurological and psychiatric disorders.
Experimental Protocol: PREP Activity Assay
This protocol describes a fluorometric assay for measuring PREP activity.
Materials:
-
Recombinant human PREP
-
This compound substrate
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Ex: ~380 nm, Em: ~460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a 10 mM stock concentration.
-
Prepare Working Solutions:
-
Dilute the PREP enzyme in Assay Buffer to the desired final concentration.
-
Prepare a range of this compound concentrations in Assay Buffer. Due to potential substrate inhibition at high concentrations, it is recommended to test a wide range (e.g., 10 µM to 1000 µM)[1].
-
-
Assay Reaction:
-
To each well, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PREP enzyme.
-
Start the reaction by adding 25 µL of the substrate working solution.
-
Include a no-enzyme control for background fluorescence.
-
-
Measurement:
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the values from the no-enzyme control.
-
Determine the initial reaction velocity from the linear phase of the fluorescence curve.
-
Due to the non-hyperbolic kinetics observed with this substrate for some PREP orthologs, standard Michaelis-Menten analysis may not be appropriate[1]. Alternative kinetic models may need to be considered.
-
Signaling Pathway Involving PREP
PREP has been linked to the inositol phosphate signaling pathway, which is crucial for various cellular processes, including signal transduction and the regulation of intracellular calcium levels.
Caption: Postulated role of PREP in modulating the inositol phosphate pathway.
III. Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a significant role in glucose homeostasis by degrading incretins. While this compound is not a preferred substrate, some level of cleavage has been reported.
Experimental Workflow: DPP-IV Activity Assay
A typical workflow for assessing the activity of DPP-IV or other enzymes on this compound is depicted below.
Caption: General experimental workflow for a fluorometric enzyme assay.
Conclusion
This compound is a versatile fluorogenic substrate for studying the activity of FAP and PREP. Its utility in high-throughput screening and kinetic analysis makes it a valuable tool for drug discovery and basic research. While quantitative kinetic data for human enzymes with this specific substrate remain to be fully elucidated, the protocols and pathway information provided in this guide offer a solid foundation for its application in the laboratory. Further research is warranted to fully characterize the kinetic parameters of this compound with its primary enzyme targets.
References
A Technical Guide to the Suc-Gly-Pro-AMC Fluorescence Assay: Principles, Protocols, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Suc-Gly-Pro-AMC fluorescence assay, a robust and sensitive method for measuring the activity of specific proteases. We will explore the core biochemical principles, detail experimental workflows, present quantitative data, and illustrate key mechanisms and pathways.
Core Principle of the Assay
The this compound assay is a fluorogenic method used to detect and quantify the activity of enzymes capable of cleaving the peptide bond C-terminal to a proline residue. The fundamental principle relies on the enzymatic hydrolysis of a specifically designed, non-fluorescent substrate to release a highly fluorescent molecule.
The substrate, Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound) , consists of a short peptide sequence (Suc-Gly-Pro) covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the AMC group is quenched.[1][2] When a target enzyme, such as Dipeptidyl Peptidase IV (DPP-IV), recognizes and cleaves the bond between proline and AMC, the free AMC molecule is liberated.[1][3] Unlike its conjugated form, free AMC is highly fluorescent, emitting a strong signal when excited by light at the appropriate wavelength (typically ~360 nm excitation and ~460 nm emission).[4] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample.
Key Target Enzymes
While this assay is most commonly associated with DPP-IV, the this compound substrate can also be cleaved by other post-proline cleaving enzymes. Specificity can be achieved through the use of purified enzymes or by employing specific inhibitors to differentiate activities in complex biological samples.
| Enzyme | Abbreviation | Typical Function |
| Dipeptidyl Peptidase IV | DPP-IV / CD26 | A serine exopeptidase involved in glucose metabolism, immune regulation, and signal transduction. |
| Prolyl Endopeptidase | PREP / PEP | A cytosolic serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. |
| Fibroblast Activation Protein | FAP | A cell surface serine protease with dipeptidyl peptidase and endopeptidase activity, often expressed in tumors. |
| Thimet Oligopeptidase | TOP | A metalloendopeptidase that can cleave the substrate, though it is less specific. |
Experimental Workflow and Protocol
The assay is readily adaptable for high-throughput screening (HTS) of enzyme inhibitors in a microplate format. The general workflow involves preparing reagents, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.
Detailed Protocol: DPP-IV Inhibitor Screening Assay
This protocol is adapted from standard methodologies for a 96-well plate format.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, with a final pH of 8.0.
-
DPP-IV Enzyme Solution: Thaw recombinant human DPP-IV on ice and dilute to the desired working concentration with cold Assay Buffer. Keep on ice.
-
Substrate Solution: Thaw the this compound stock solution (e.g., 5 mM in DMSO) and dilute to the final working concentration (e.g., 20-100 µM) with Assay Buffer.
-
Inhibitor/Compound Solutions: Dissolve test compounds and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (like DMSO) and prepare serial dilutions.
B. Assay Procedure:
-
Well Setup:
-
100% Activity Wells (Control): Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of solvent (e.g., DMSO).
-
Background Wells (No Enzyme): Add 40 µL Assay Buffer and 10 µL of solvent.
-
Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of the test inhibitor solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to start the reaction. The total volume should be 100 µL.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
C. Data Analysis:
-
Subtract the average fluorescence of the Background Wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Control)) * 100
-
Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.
Quantitative Data and Interpretation
The assay can be used to determine key enzymatic parameters and inhibitor potency. The values can vary based on the specific enzyme source, purity, and assay conditions.
| Parameter | Enzyme Source | Substrate | Value | Reference |
| Hydrolysis Rate | Recombinant Human DPP-IV | Gly-Pro-AMC | 24.3 µmol/min/mg | |
| Hydrolysis Rate | RPTEC/TERT1 Cell Lysate | Gly-Pro-AMC | 20.2 nmol/min/mg | |
| IC₅₀ (Sitagliptin) | Human Recombinant DPP-IV | GP-BAN | 36.22 nM | |
| IC₅₀ (Sitagliptin) | Human Plasma | GP-BAN | 39.18 nM |
Note: GP-BAN is a similar substrate with a different fluorophore, but the IC₅₀ values demonstrate the assay's utility.
Application in Drug Development and Signaling Pathways
The this compound assay is a cornerstone of drug discovery programs targeting DPP-IV, particularly for the treatment of type 2 diabetes mellitus. DPP-IV's primary role in this context is the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 enhances glucose-dependent insulin secretion. By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to improved glycemic control. This makes the assay invaluable for screening and characterizing novel DPP-IV inhibitors.
References
Prolyl Endopeptidase Activity Assessment: A Technical Guide to the Use of Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) for the characterization of prolyl endopeptidase (PREP) activity. This document details the underlying principles, experimental protocols, and data analysis techniques essential for researchers in academia and the pharmaceutical industry.
Introduction to Prolyl Endopeptidase and this compound
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in drug discovery for neurological and other disorders.[2]
The fluorogenic substrate this compound is a highly specific and sensitive tool for measuring PREP activity.[3] The substrate itself is non-fluorescent. However, upon cleavage of the bond between proline and AMC by PREP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured fluorometrically, is directly proportional to the enzymatic activity of PREP.[4]
Quantitative Data on Prolyl Endopeptidase Activity and Inhibition
The following tables summarize key quantitative data for prolyl endopeptidase activity with this compound and the inhibitory effects of various compounds. These values are compiled from multiple studies and should be considered in the context of the specific experimental conditions outlined in the cited literature.
Table 1: Kinetic Parameters of Prolyl Endopeptidase with this compound
| Enzyme Source | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Porcine Brain | 20 | Not Reported | Not Reported | Not Reported | [5] |
| Recombinant Porcine | Exhibits substrate inhibition at high concentrations | Not Reported | Not Reported | Not Reported |
Note: Kinetic parameters can vary significantly based on enzyme purity, buffer conditions, pH, and temperature.
Table 2: IC50 Values of Prolyl Endopeptidase Inhibitors using this compound Assay
| Inhibitor | Enzyme Source | IC50 | Ki | Reference |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | In the nanomolar range | 0.1 nM | |
| Gly-boroPro | Fibroblast Activation Protein (FAP) | >100 µM (low affinity for PREP) | Not Reported | |
| Compound with CHO group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | 0.1 nM | |
| Compound with CN group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | Sub-nanomolar | |
| Compound with COCH2OH group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | Sub-nanomolar |
IC50 values are dependent on substrate concentration and other assay conditions.
Experimental Protocols
Prolyl Endopeptidase Activity Assay
This protocol provides a general framework for measuring PREP activity using this compound. Optimization may be required for specific enzymes or experimental setups.
Materials:
-
Purified or recombinant prolyl endopeptidase
-
This compound substrate
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0) containing 0.1 mM dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Prepare a working solution of PREP in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the assay buffer.
-
Add the PREP enzyme solution to the appropriate wells. Include control wells with assay buffer only (no enzyme) to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound solution to all wells.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-60 minutes).
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from all other rates to correct for background fluorescence.
-
Enzyme activity can be expressed as the rate of fluorescence increase per unit of time per amount of enzyme.
-
Inhibitor IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against PREP.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
To the wells of the microplate, add the inhibitor dilutions. Include a vehicle control (DMSO in assay buffer) for 0% inhibition and a no-enzyme control for 100% inhibition.
-
Add the PREP enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation, Measurement, and Data Analysis:
-
Follow steps 3 and 4 from the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Catalytic Mechanism of Prolyl Endopeptidase
Prolyl endopeptidase belongs to the serine protease family and utilizes a catalytic triad of Ser-Asp-His in its active site. The catalytic mechanism involves a conformational change upon substrate binding, which is considered the rate-limiting step.
Caption: Catalytic cleavage of this compound by Prolyl Endopeptidase.
Experimental Workflow for PREP Activity Assay
The following diagram illustrates the key steps involved in a typical prolyl endopeptidase activity assay using a fluorogenic substrate.
Caption: General workflow for a prolyl endopeptidase fluorometric assay.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Fibroblast Activation Protein Substrate: Suc-Gly-Pro-AMC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in a variety of pathological conditions, most notably in cancer and fibrotic diseases. Its expression is highly restricted in healthy adult tissues but becomes significantly upregulated on the surface of reactive stromal fibroblasts in the tumor microenvironment and at sites of tissue remodeling. This differential expression profile makes FAP an attractive target for diagnostic and therapeutic interventions. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is crucial to its role in extracellular matrix degradation, tumor growth, and invasion.
A key tool in the study of FAP's enzymatic activity and the development of FAP inhibitors is the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). This substrate is specifically designed to be cleaved by FAP, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence provides a direct and quantifiable measure of FAP activity, making this compound an indispensable reagent for in vitro and cell-based assays. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in inhibitor screening.
Biochemical Properties and Mechanism of Action
This compound is a synthetic peptide that mimics the natural cleavage site of FAP. The succinyl (Suc) group at the N-terminus blocks unwanted degradation by other aminopeptidases, enhancing the substrate's specificity for endopeptidases like FAP. The Gly-Pro dipeptide sequence is a preferred recognition motif for FAP's endopeptidase activity.
The enzymatic reaction proceeds as follows: FAP recognizes and binds to the Gly-Pro sequence of the substrate. The serine residue in the catalytic triad of FAP then nucleophilically attacks the carbonyl group of the proline residue, leading to the cleavage of the amide bond between proline and the AMC fluorophore. This releases the AMC molecule, which exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum at approximately 440-460 nm. The rate of AMC release is directly proportional to the enzymatic activity of FAP.
dot
Measuring Collagenase-Like Peptidase Activity with Suc-Gly-Pro-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and its derivatives for the sensitive measurement of collagenase-like peptidase activity. This document details the core principles of the assay, provides established experimental protocols, summarizes available quantitative data, and visualizes the key signaling pathways in which these enzymes play a critical role.
Introduction to Collagenase-Like Peptidases and Fluorogenic Assays
Collagenase-like peptidases, a group of enzymes primarily belonging to the matrix metalloproteinase (MMP) family, are critical regulators of the extracellular matrix (ECM). Their activity is essential in physiological processes such as tissue remodeling and wound healing. However, dysregulated collagenase activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and fibrosis. Accurate and sensitive measurement of their activity is therefore crucial for both basic research and the development of targeted therapeutics.
Fluorogenic assays utilizing substrates like this compound offer a highly sensitive and continuous method for measuring peptidase activity. The principle of this assay is based on the cleavage of a peptide sequence that links a fluorophore (7-amino-4-methylcoumarin, AMC) to a quenching group. In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. A longer variant of this substrate, Suc-Gly-Pro-Leu-Gly-Pro-AMC, is also commonly used and is hydrolyzed at the Leu-Gly bond by collagenase-like peptidases.[1]
Quantitative Data: Kinetic Parameters of Collagenase-Like Peptidases
Table 1: Kinetic Parameters of Selected Matrix Metalloproteinases with a Fluorogenic Peptide Substrate
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-1 | fTHP-3a | 61.2 | 0.080 | 1.3 x 103 |
| MMP-13 | fTHP-3a | - | - | > MMP-1 |
afTHP-3 is a fluorogenic triple-helical peptide model of the MMP-1 cleavage site in type II collagen.[2][3] Data for other MMPs with this specific substrate are presented as relative activities.
Fibroblast Activation Protein (FAP), another important serine protease with collagenase-like activity, is known to cleave substrates containing a Gly-Pro sequence.[4] While specific Km and kcat values for FAP with this compound are not consistently reported across the literature, its activity can be effectively measured using this substrate.[1]
Experimental Protocols
This section provides detailed methodologies for measuring collagenase-like peptidase activity using this compound or its derivatives.
General Assay for Collagenase-Like Peptidase Activity
This protocol is a generalized procedure adaptable for various purified collagenase-like peptidases and biological samples.
Materials:
-
Enzyme Source: Purified recombinant enzyme or biological sample (e.g., cell lysate, tissue homogenate, plasma).
-
Substrate: Suc-Gly-Pro-Leu-Gly-Pro-AMC.
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl and 1 mM EDTA.
-
Microplate Reader: Fluorescence reader with excitation at ~360-380 nm and emission at ~460 nm.
-
96-well black microplates.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).
-
Dilute the enzyme source to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of the enzyme sample. For a total reaction volume of 100 µL, add an appropriate volume of assay buffer.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Substrate Control: Substrate in assay buffer (no enzyme).
-
Enzyme Control: Enzyme in assay buffer (no substrate).
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to a final concentration of 20 µM.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
The enzyme activity is proportional to the V₀.
-
Screening for Collagenase Inhibitors
This protocol is adapted for high-throughput screening of potential collagenase inhibitors.
Materials:
-
Same as the general assay, plus:
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Known Inhibitor (Positive Control).
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the test compounds at various concentrations.
-
Include controls:
-
Vehicle Control: Solvent only.
-
Positive Control: Known inhibitor.
-
No Inhibitor Control: Enzyme and substrate only.
-
-
-
Pre-incubation:
-
Add the enzyme to each well and pre-incubate with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence kinetically as described in the general assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways and Experimental Workflows
Collagenase-like peptidases are key players in complex signaling networks that regulate cellular processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.
Experimental Workflow for Measuring Collagenase Activity
Caption: A typical experimental workflow for a fluorogenic collagenase assay.
EGFR Signaling Pathway Leading to MMP Activation in Cancer Metastasis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in cancer, leading to increased expression and activity of MMPs, which in turn promotes tumor invasion and metastasis.
Caption: EGFR signaling cascade leading to the expression of MMP7 and MMP13.
TGF-β Signaling Pathway in Fibrosis Involving FAP and MMPs
Transforming Growth Factor-beta (TGF-β) is a potent profibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. This process involves the upregulation of Fibroblast Activation Protein (FAP) and MMPs.
Caption: TGF-β signaling pathway driving fibroblast differentiation and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Utility of Suc-Gly-Pro-AMC: A Fluorogenic Probe for Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a highly sensitive fluorogenic substrate pivotal for the characterization of post-proline cleaving enzymes. Its discovery has significantly advanced the study of proteases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), enzymes implicated in a spectrum of physiological and pathological processes including cancer progression, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the discovery, and initial applications of this compound, with a focus on detailed experimental protocols and the signaling pathways associated with its target enzymes. Quantitative data are summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of its utility in research and drug development.
Introduction
The study of proteolytic enzymes is fundamental to understanding cellular signaling, tissue remodeling, and disease pathogenesis. A key challenge in this field has been the development of specific and sensitive substrates to accurately measure enzyme activity. The synthesis of fluorogenic substrates, where a fluorescent molecule is quenched until released by enzymatic cleavage, marked a significant technological advancement. This compound emerged as a valuable tool for interrogating the activity of a specific class of serine proteases that recognize and cleave peptide bonds C-terminal to a proline residue.
This substrate is particularly instrumental in the study of two key enzymes:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of epithelial cancers, in healing wounds, and at sites of inflammation.[1][2] Its restricted expression in healthy tissues makes it an attractive target for cancer diagnostics and therapeutics.[3]
-
Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] PREP is implicated in the maturation and degradation of peptide hormones and neuropeptides and is linked to neurological disorders and inflammation.[4]
The utility of this compound lies in its simple and robust assay principle. The succinyl group at the N-terminus blocks unwanted degradation by aminopeptidases, while the Gly-Pro sequence provides the recognition motif for FAP and PREP. Upon cleavage of the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity.
Discovery and Synthesis
While the precise first synthesis of this compound is not extensively documented in a single seminal paper, its use as a substrate for prolyl endopeptidase was reported in the early 1980s. The synthesis is based on established methods of peptide chemistry. A common approach involves standard Boc-peptide chemistry, a solid-phase peptide synthesis method.
General Synthesis Outline:
-
Immobilization: The C-terminal amino acid, in a protected form, is anchored to a solid support (resin).
-
Deprotection: The protecting group (e.g., Boc) on the α-amino group is removed.
-
Coupling: The next protected amino acid in the sequence is activated and coupled to the free amino group of the resin-bound amino acid.
-
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence (Proline, then Glycine).
-
N-terminal Modification: The N-terminal Glycine is modified with succinic anhydride to introduce the succinyl group.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed.
-
Coupling to AMC: The synthesized Suc-Gly-Pro peptide is then coupled to 7-amino-4-methylcoumarin.
-
Purification: The final product, this compound, is purified, typically by high-performance liquid chromatography (HPLC).
Initial Applications
The initial applications of this compound were centered on the sensitive detection and characterization of prolyl endopeptidase activity in various biological samples. Its high sensitivity enabled researchers to measure enzyme activity in tissue homogenates and cell lysates with greater accuracy than previous colorimetric methods.
Early studies focused on:
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of PREP from different sources.
-
Inhibitor Screening: Identifying and characterizing inhibitors of PREP, which was recognized as a potential therapeutic target for neurological disorders.
-
Disease Association: Investigating the levels of PREP activity in various pathological conditions.
With the later identification of FAP and the observation of its similar substrate specificity, the application of this compound expanded significantly into cancer research. It became a standard reagent for assaying FAP activity in tumor microenvironments and for screening FAP-specific inhibitors.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in FAP and PREP/POP assays. These values are compiled from various sources and should be considered as representative examples. Optimal conditions can vary depending on the specific experimental setup.
Table 1: Representative Assay Conditions for this compound
| Parameter | Fibroblast Activation Protein (FAP) | Prolyl Endopeptidase (PREP/POP) |
| Substrate Concentration | 10 - 100 µM | 10 - 1000 µM |
| Enzyme Concentration | 0.1 - 1.2 nM | 0.6 nM |
| Buffer System | 50 mM Tris, 140 mM NaCl, pH 7.5 | 25 mM Tris, 250 mM NaCl, pH 7.5 |
| Excitation Wavelength | 380 nm | 380 nm |
| Emission Wavelength | 460 nm | 460 nm |
| Temperature | 25 - 37 °C | 25 - 37 °C |
Table 2: Representative Inhibitor Potencies Determined Using this compound
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Ga-FAPI-04 | FAP | Lowest among tested | |
| Ga-AV02070 | FAP | Intermediate among tested | |
| Ga-AV02053 | FAP | Highest among tested | |
| natGa-SB02055 | FAP | 0.41 ± 0.06 | |
| natGa-SB04028 | FAP | 13.9 ± 1.29 | |
| natGa-PNT6555 | FAP | 78.1 ± 4.59 |
Experimental Protocols
The following are detailed methodologies for performing FAP and PREP activity assays using this compound.
Fluorogenic Assay for Fibroblast Activation Protein (FAP) Activity
Objective: To measure the enzymatic activity of FAP in a sample (e.g., recombinant enzyme, cell lysate, or tissue homogenate) using this compound.
Materials:
-
Recombinant human FAP (rhFAP) or sample containing FAP
-
This compound
-
FAP Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution in FAP Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-200 µM).
-
Prepare Enzyme/Sample: Dilute the FAP-containing sample in FAP Assay Buffer to the desired concentration (e.g., 2X the final assay concentration).
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme/sample to each well of the microplate.
-
Include a "no enzyme" control with 50 µL of FAP Assay Buffer.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 15-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the fluorescence values of the "no enzyme" control from the values of the samples.
-
Determine the rate of reaction (V) from the linear portion of the kinetic curve (change in fluorescence intensity per unit of time).
-
Enzyme activity can be quantified by generating a standard curve with known concentrations of free AMC.
-
Fluorogenic Assay for Prolyl Endopeptidase (PREP) Activity
Objective: To measure the enzymatic activity of PREP in a sample using this compound.
Materials:
-
Recombinant PREP or sample containing PREP
-
This compound
-
PREP Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution in PREP Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare Enzyme/Sample: Dilute the PREP-containing sample in PREP Assay Buffer to the desired concentration (e.g., 2X the final assay concentration).
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme/sample to each well of the microplate.
-
Include a "no enzyme" control with 50 µL of PREP Assay Buffer.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically as described for the FAP assay.
-
Data Analysis: Analyze the data as described for the FAP assay.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for an enzyme inhibition assay and the signaling pathways influenced by FAP and PREP.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining inhibitor potency using this compound.
Signaling Pathway: FAP in the Tumor Microenvironment
Caption: FAP-mediated signaling leading to macrophage polarization.
Signaling Pathway: PREP in Inflammation
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 4. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorogenic Probe Suc-Gly-Pro-AMC: A Technical Guide to its Mechanism of Action with Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a significant target in oncology and fibrosis research due to its limited expression in healthy adult tissues and upregulation in the tumor microenvironment and sites of tissue remodeling. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in extracellular matrix degradation, tumor growth, and invasion.[1][2][3] Accurate measurement of FAP activity is paramount for understanding its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the mechanism of action of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) with FAP, detailing its use in quantitative enzyme kinetics and providing comprehensive experimental protocols.
Core Mechanism of Action
The fundamental principle behind the use of this compound as a tool to measure FAP activity lies in its design as a specific, fluorogenic substrate. FAP exhibits a distinct substrate specificity, preferentially cleaving peptides after a proline residue.[3] The this compound molecule consists of a tripeptide sequence (Suc-Gly-Pro) recognized by the FAP active site, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon incubation with FAP, the enzyme's serine protease activity catalyzes the hydrolysis of the peptide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC molecule, which, when excited by light at the appropriate wavelength, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of cleaved substrate and, consequently, to the enzymatic activity of FAP in the sample.[4]
Quantitative Data
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Suc-Gly-Pro-MCA | Prolyl Endopeptidase (PEP) | 8.33 | 1.71 | 6.0 | 35 |
| Table 1: Kinetic parameters for a related prolyl endopeptidase with a similar fluorogenic substrate. |
Experimental Protocols
Measuring FAP activity using this compound is a robust and sensitive method adaptable for various research applications, including inhibitor screening and characterization of biological samples.
Materials Required:
-
Recombinant human FAP
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader with excitation at 350-380 nm and emission at 440-460 nm
-
DMSO for substrate stock solution
-
Standard laboratory equipment (pipettes, tubes, etc.)
Detailed Methodology for FAP Activity Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store protected from light at -20°C.
-
Prepare the assay buffer and store at 4°C.
-
Reconstitute and dilute recombinant FAP to the desired concentration in assay buffer. Keep on ice.
-
-
Assay Procedure:
-
On a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Test compound (inhibitor) or vehicle control
-
FAP enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for any inhibitor interaction.
-
Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should be at or near the Km value for optimal sensitivity.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence corresponds to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial velocity (V0) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.
-
FAP in Signaling Pathways
FAP expression is known to be regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a prominent example. TGF-β signaling is crucial in the tumor microenvironment and can induce a mesenchymal phenotype in cancer cells, which often correlates with increased FAP expression. The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression, including the gene encoding FAP. The activity of the resulting FAP protein can then be quantified using the this compound substrate.
Conclusion
The fluorogenic substrate this compound is an invaluable tool for the sensitive and quantitative measurement of Fibroblast Activation Protein activity. Its mechanism of action, based on the specific enzymatic cleavage and subsequent release of a fluorescent reporter, provides a robust platform for basic research, drug discovery, and clinical diagnostic development. The detailed protocols and understanding of FAP's role in signaling pathways outlined in this guide offer a solid foundation for researchers and scientists to effectively utilize this technology in their studies of cancer, fibrosis, and other FAP-related pathologies.
References
The Fluorogenic Core: A Technical Guide to AMC in Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of "Turn-On" Fluorescence
In the landscape of biochemical assays, the ability to sensitively and selectively detect enzyme activity is paramount. Fluorogenic substrates, particularly those based on 7-amino-4-methylcoumarin (AMC), have emerged as indispensable tools in academic research and drug discovery. The core principle behind their utility lies in a phenomenon known as "turn-on" fluorescence. In its conjugated form, typically linked to a peptide, saccharide, or phosphate group, the AMC fluorophore is in a quenched, non-fluorescent state. Upon enzymatic cleavage of the substrate, the free AMC is liberated, resulting in a dramatic increase in fluorescence intensity. This direct proportionality between enzyme activity and fluorescent signal provides a powerful and continuous method for monitoring enzymatic reactions in real-time.[1][2][3]
This technical guide provides an in-depth exploration of the fluorogenic properties of AMC, detailing the underlying mechanisms, quantitative photophysical data, and practical experimental protocols for its use in various enzyme assays.
The Chemistry of Fluorescence: Understanding AMC's Properties
7-amino-4-methylcoumarin is an intrinsically fluorescent molecule. Its fluorescence arises from the delocalized π-electron system of the coumarin ring. When conjugated to a substrate, such as a peptide via an amide bond, the electronic properties of the fluorophore are altered, leading to a significant decrease in its fluorescence quantum yield, effectively quenching the signal.[1][3]
The enzymatic hydrolysis of the amide, glycosidic, or phosphate bond liberates the free 7-amino-4-methylcoumarin. This unquenching restores the electronic configuration of the fluorophore, leading to a strong blue fluorescence upon excitation. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.
Quantitative Photophysical Data of AMC and its Derivatives
The selection of a fluorogenic substrate is critically dependent on its photophysical properties. The following table summarizes key quantitative data for 7-amino-4-methylcoumarin and some of its derivatives. It is important to note that these values can be influenced by environmental factors such as solvent polarity and pH.
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 7-Amino-4-methylcoumarin (AMC) | 345 | 445 | 17,800 | 0.5 - 0.83 | Ethanol/DMSO |
| Ac-IETD-AMC | 354 | 460 | 17,800 | Not specified | Ethanol |
| Z-GPR-AMC | 354 | 460 | 17,800 | Not specified | Ethanol |
| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) conjugate | 350 | 450 | 19,000 | Not specified | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are methodologies for key applications of AMC-based substrates.
General Protease Activity Assay
This protocol outlines a general procedure for measuring the activity of a protease using an AMC-conjugated peptide substrate.
Materials:
-
Purified protease
-
AMC-conjugated peptide substrate (e.g., Z-GPR-AMC for granzyme A)
-
Assay Buffer (enzyme-specific, e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the AMC-peptide substrate in DMSO to a stock concentration of 10-20 mM.
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
Include a "no-enzyme" control with 50 µL of Assay Buffer only.
-
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). An AMC standard curve can be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
Alkaline Phosphatase Assay using a Fluorogenic Substrate
This protocol describes the use of a fluorogenic substrate, 4-Methylumbelliferyl phosphate (MUP), for the detection of alkaline phosphatase activity. While not an AMC derivative, MUP is a coumarin-based substrate that functions on the same principle of enzymatic release of a fluorescent molecule (4-Methylumbelliferone).
Materials:
-
Alkaline Phosphatase (ALP) enzyme or sample containing ALP
-
4-Methylumbelliferyl phosphate (MUP) substrate
-
ALP Assay Buffer (e.g., 1M diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare MUP Substrate Solution: Dissolve MUP in ALP Assay Buffer to the desired concentration (e.g., 5 mM).
-
Prepare Samples: Dilute samples containing ALP in ALP Assay Buffer.
-
Assay Setup:
-
Add 50 µL of the diluted sample to each well.
-
Include a "no-enzyme" control with 50 µL of Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the MUP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
β-Galactosidase Assay using a Fluorogenic Substrate
This protocol details the use of 4-methylumbelliferyl-β-D-galactopyranoside (MUG), another coumarin-based substrate, for measuring β-galactosidase activity.
Materials:
-
β-galactosidase enzyme or cell lysate containing the enzyme
-
4-methylumbelliferyl-β-D-galactopyranoside (MUG)
-
Assay Buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare MUG Substrate Solution: Dissolve MUG in the Assay Buffer to the desired working concentration (e.g., 1 mg/mL).
-
Prepare Cell Lysates (if applicable): Lyse cells expressing β-galactosidase using a suitable lysis buffer.
-
Assay Setup:
-
Add 50 µL of the enzyme sample or cell lysate to each well.
-
Include appropriate controls (e.g., no-enzyme, lysate from non-expressing cells).
-
-
Initiate Reaction: Add 50 µL of the MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a suitable duration (e.g., 30 minutes to several hours), protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.
Visualization of Key Signaling Pathways and Workflows
Understanding the biological context of the enzymes that cleave AMC substrates is crucial for interpreting experimental results. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: The Caspase Signaling Cascade leading to Apoptosis.
Caption: Granzyme B-mediated Apoptosis Pathway.
Caption: Thrombin Signaling through Protease-Activated Receptors.
References
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Enzyme Substrates and Assays—Chapter 10 | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Dipeptidyl Peptidase IV (DPP4) Activity Assay in Cell Lysates
Topic: Suc-Gly-Pro-AMC Assay Protocol for Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism and immune regulation.[1][2] It cleaves X-proline dipeptides from the N-terminus of polypeptides. A key function of DPP4 is the degradation of incretins such as glucagon-like peptide-1 (GLP-1), making it a therapeutic target for type 2 diabetes.[2][3] The enzymatic activity of DPP4 can be measured using a fluorogenic assay, which provides a sensitive and straightforward method for screening potential inhibitors and studying enzyme kinetics.
This document provides a detailed protocol for determining DPP4 activity in cell lysates using the fluorogenic substrate H-Gly-Pro-AMC. While the user requested a protocol for "this compound," it is important to note that H-Gly-Pro-AMC is the widely recognized and commercially available substrate for DPP4.[1] In contrast, this compound is more commonly described as a substrate for other proteases like fibroblast activation protein (FAP) and prolyl endopeptidase (PREP). This protocol will therefore focus on the established DPP4 assay.
The assay is based on the cleavage of the non-fluorescent substrate, H-Gly-Pro-AMC, by DPP4 to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the DPP4 activity in the sample and can be monitored by measuring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Signaling Pathway Involving DPP4
DPP4 is a key regulator of the incretin pathway. Incretins, such as GLP-1, are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP4 rapidly inactivates GLP-1 by cleaving its N-terminal dipeptide. Inhibition of DPP4 prolongs the action of GLP-1, leading to increased insulin secretion and improved glucose control.
Experimental Protocol
This protocol is adapted from commercially available DPP4 activity assay kits.
Materials and Reagents
-
DPP4 Assay Buffer: (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl) - Equilibrate to room temperature before use.
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors, or DPP4 Assay Buffer)
-
DPP4 Substrate (H-Gly-Pro-AMC): Provided as a stock solution (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
AMC Standard: (1 mM in DMSO). Store at -20°C.
-
DPP4 Inhibitor (e.g., Sitagliptin): For preparing background control wells. Store at -20°C.
-
DPP4 Positive Control: (Optional, but recommended).
-
96-well black, clear-bottom microplate for fluorescence measurements.
-
Fluorescence microplate reader.
-
Microcentrifuge.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Workflow
Procedure
1. Sample Preparation (Cell Lysates)
-
Harvest approximately 2 x 10^6 cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in 4 volumes of ice-cold DPP4 Assay Buffer (or a suitable lysis buffer).
-
Homogenize the cells by pipetting up and down or using a Dounce homogenizer.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant (cell lysate) and keep it on ice. Use immediately for the assay.
2. AMC Standard Curve Preparation
-
Prepare a 10 µM AMC working solution by diluting the 1 mM stock (e.g., 10 µL of 1 mM AMC + 990 µL of DPP4 Assay Buffer).
-
In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC working solution to separate wells.
-
Adjust the volume in each well to 100 µL with DPP4 Assay Buffer to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.
3. Assay Reaction
-
For each cell lysate sample, prepare two wells: a "Sample" well and a "Sample Blank" well.
-
Add 2-50 µL of your cell lysate to both the "Sample" and "Sample Blank" wells.
-
Adjust the volume in all wells to 50 µL with DPP4 Assay Buffer.
-
(Optional) Prepare a positive control well by adding 1-2 µL of DPP4 Positive Control and adjusting the volume to 50 µL with DPP4 Assay Buffer.
-
To the "Sample Blank" wells, add 10 µL of the DPP4 Inhibitor. To the "Sample" wells, add 10 µL of DPP4 Assay Buffer.
-
Mix gently and incubate the plate for 10 minutes at 37°C.
-
Prepare a Master Reaction Mix for the sample and positive control wells. For each reaction, mix:
-
38 µL DPP4 Assay Buffer
-
2 µL DPP4 Substrate (H-Gly-Pro-AMC)
-
-
Add 40 µL of the Master Reaction Mix to each "Sample" and "Positive Control" well. Do not add to the standard curve or blank wells. The total volume should now be 100 µL.
-
Mix well using a horizontal shaker or by pipetting.
4. Measurement
-
Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C.
-
Set the plate reader to an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record readings every 5 minutes for at least 30 minutes. Protect the plate from light during incubation and measurement.
Data Analysis
-
Standard Curve: Subtract the fluorescence reading of the 0 pmol AMC standard from all other standard readings. Plot the background-subtracted fluorescence values against the amount of AMC (pmol).
-
DPP4 Activity: a. For each sample and positive control, subtract the fluorescence reading of the "Sample Blank" from the "Sample" reading at each time point. b. Choose two time points (T1 and T2) within the linear range of the reaction. c. Calculate the change in fluorescence (ΔF) = F2 - F1. d. Convert the ΔF to the amount of AMC produced (B) using the standard curve. e. Calculate the DPP4 activity using the following formula:
DPP4 Activity (pmol/min/mL or U/L) = [B / (T2 - T1) / V] x D
Where:
-
B is the amount of AMC produced (pmol).
-
T2 - T1 is the reaction time in minutes.
-
V is the original sample volume added to the well (in mL).
-
D is the sample dilution factor.
Unit Definition: 1 Unit of DPP4 activity is the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Data Presentation
The following table shows representative data from a DPP4 activity assay performed on cell lysates from two different cell lines, with and without a DPP4 inhibitor.
| Sample ID | Protein Conc. (µg/µL) | Volume (µL) | Inhibitor (Sitagliptin) | ΔRFU/min | DPP4 Activity (pmol/min/mg) |
| Cell Line A | 2.0 | 10 | - | 150.2 | 751.0 |
| Cell Line A | 2.0 | 10 | + | 10.5 | 52.5 |
| Cell Line B | 1.5 | 10 | - | 85.6 | 570.7 |
| Cell Line B | 1.5 | 10 | + | 8.9 | 59.3 |
| Positive Control | N/A | 2 | - | 250.8 | N/A |
Note: Data are for demonstration purposes only. A new standard curve must be generated for each assay.
References
Application Notes and Protocols for the Combined Fluorometric Assay of FAP and PREP Activity in Plasma using Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) is a fluorogenic peptide used to measure the activity of certain serine proteases. In human plasma, the enzymatic hydrolysis of this substrate is primarily attributed to the combined activity of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).[1][2] Both FAP and PREP are of significant interest in various pathological conditions. FAP is a potential biomarker in cancer, liver fibrosis, and arterial thrombosis, while PREP is studied in the context of neurological and inflammatory diseases.[1][3]
This document provides a detailed standard operating procedure for a kinetic fluorometric assay to measure and differentiate the enzymatic activities of FAP and PREP in plasma samples using this compound. By employing selective inhibitors, it is possible to distinguish the contribution of each enzyme to the total substrate cleavage.
Principle of the Assay
The this compound substrate is non-fluorescent. In the presence of FAP or PREP, the peptide bond between proline and 7-amido-4-methylcoumarin (AMC) is cleaved, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzymatic activity. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[4] To differentiate between FAP and PREP activity, the assay is performed in the presence of a highly selective PREP inhibitor to measure FAP activity, and a highly selective FAP inhibitor to measure PREP activity. The total activity is measured in the absence of any inhibitors.
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by FAP or PREP.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| This compound | MedChemExpress | HY-P1031 | -20°C, protect from light |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | 2-8°C, protect from light |
| FAP Inhibitor (e.g., UAMC-1110) | MedChemExpress | HY-100684 | -20°C |
| PREP Inhibitor (e.g., ARI-3531) | Not commercially available, requires custom synthesis or collaboration. A less selective but available option is Z-Pro-prolinal. | -20°C | |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Human Plasma (EDTA) | Sourced internally or from a commercial vendor | ≤ -70°C |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5. Prepare fresh and store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-Amino-4-methylcoumarin in DMSO. Aliquot and store at -20°C, protected from light.
-
Inhibitor Stock Solutions (1 mM): Dissolve the selective FAP and PREP inhibitors in DMSO. Aliquot and store at -20°C.
Plasma Sample Handling (Pre-analytical Considerations)
-
Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Processing: Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Avoid hemolysis, as it can interfere with the assay.
-
Storage: For short-term storage, plasma can be kept at 4°C for up to 24 hours. For long-term storage, aliquot plasma into cryovials and store at ≤ -70°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect enzyme activity. If repeated measurements are necessary, prepare multiple small aliquots. Some studies on coagulation factors in plasma suggest that up to two freeze-thaw cycles may be acceptable for certain enzymes.
AMC Standard Curve
-
Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope will be used to convert the rate of the enzymatic reaction from RFU/min to µmol/min.
Enzyme Activity Assay Protocol
-
Prepare Working Solutions:
-
Substrate Working Solution (500 µM): Dilute the 10 mM Substrate Stock Solution in Assay Buffer.
-
Inhibitor Working Solutions (e.g., 10x final concentration): Dilute the inhibitor stock solutions in Assay Buffer to the desired working concentration. The final concentration of the inhibitor should be sufficient to completely inhibit the target enzyme (e.g., >100x the IC50).
-
-
Assay Setup (in a 96-well black microplate):
-
Total Activity Wells: Add 40 µL of Assay Buffer and 10 µL of plasma.
-
FAP Activity Wells: Add 30 µL of Assay Buffer, 10 µL of PREP Inhibitor Working Solution, and 10 µL of plasma.
-
PREP Activity Wells: Add 30 µL of Assay Buffer, 10 µL of FAP Inhibitor Working Solution, and 10 µL of plasma.
-
Blank Wells (No Plasma): Add 50 µL of Assay Buffer.
-
Substrate Blank Wells: Add 40 µL of Assay Buffer and 10 µL of the corresponding inhibitor working solution (for inhibited reactions) or just Assay Buffer (for total activity).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to their target enzymes.
-
Initiate the Reaction: Add 50 µL of the pre-warmed (37°C) Substrate Working Solution to all wells to start the reaction. The final substrate concentration will be 250 µM in a total volume of 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Ex: 380 nm, Em: 460 nm).
Experimental Workflow Diagram
References
- 1. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Suc-Gly-Pro-AMC Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) is a fluorogenic substrate widely utilized for the sensitive and continuous assay of dipeptidyl peptidase IV (DPP-IV/CD26) and prolyl endopeptidase (PREP) activity.[1][2] The enzymatic cleavage of the bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC, which can be monitored to determine enzyme activity.[3] This document provides a detailed protocol for the preparation of a this compound stock solution and its application in enzyme activity assays.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value |
| Molecular Weight | 429.43 g/mol [4] |
| Recommended Solvent | DMSO[5] |
| Stock Solution Conc. | 1-10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~460 nm |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.43 g/mol x 1000 mg/g = 4.2943 mg
-
-
Weigh the this compound: Carefully weigh out approximately 4.3 mg of this compound powder and place it in a microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If dissolution is slow, gentle warming of the tube to 37°C in a water bath or heat block, followed by brief sonication in an ultrasonic bath, can aid in solubilization.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect the solution from light.
2. Enzyme Activity Assay using this compound
This protocol provides a general workflow for measuring DPP-IV or PREP activity using the prepared this compound stock solution. The final concentration of the substrate may need to be optimized depending on the enzyme source and experimental conditions. A final substrate concentration of 25 µM has been reported for use in cell-based assays.
Materials:
-
10 mM this compound stock solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare the working solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final working concentration. For example, to prepare a 2X working solution for a final concentration of 50 µM, dilute the stock solution accordingly.
-
Set up the reaction: In a 96-well black microplate, add the components in the following order:
-
Assay buffer
-
Enzyme source
-
-
Initiate the reaction: Add the this compound working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.
-
Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths. Monitor the increase in fluorescence over time. Data can be collected in kinetic mode.
-
Data analysis: The rate of the enzymatic reaction is proportional to the rate of increase in fluorescence. Calculate the enzyme activity based on a standard curve generated with free AMC.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Enzymatic cleavage of this compound and fluorescence detection.
References
Application Notes and Protocols for Optimal Buffer Conditions in Suc-Gly-Pro-AMC Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) is a highly sensitive reagent for measuring the activity of post-proline cleaving enzymes.[1][2] This substrate is particularly useful for assays involving dipeptidyl peptidase IV (DPP-IV/CD26), fibroblast activation protein (FAP), and prolyl endopeptidase (PEP).[3][4] These enzymes play crucial roles in various physiological processes, including glucose metabolism, immune regulation, and tumor biology, making them important targets in drug discovery.[5]
The enzymatic assay relies on the cleavage of the bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group. This cleavage releases the highly fluorescent AMC, and the rate of its formation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. The selection of optimal buffer conditions is critical for ensuring the accuracy, sensitivity, and reproducibility of this assay. Factors such as pH, ionic strength, and the presence of specific ions can significantly impact enzyme stability and catalytic efficiency.
These application notes provide a comprehensive guide to establishing optimal buffer conditions for enzymatic assays using this compound, complete with detailed experimental protocols and data presentation formats.
Signaling Pathways and Experimental Workflows
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a prolyl peptidase.
Experimental Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer conditions for the this compound assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant enzyme (e.g., human DPP-IV, FAP, or PEP).
-
Substrate: this compound (store at -20°C, protected from light).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Buffer Systems: Tris-HCl, HEPES, Sodium Phosphate.
-
Salt: Sodium Chloride (NaCl).
-
Other: Bovine Serum Albumin (BSA), EDTA.
-
Equipment: Fluorescence microplate reader, 37°C incubator, standard laboratory pipettes and consumables.
-
Plates: Black, flat-bottom 96-well microplates for fluorescence assays.
Protocol 1: Standard Enzymatic Assay
This protocol provides a starting point for measuring enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer. A common starting buffer is 20 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C.
-
Working Substrate Solution: Dilute the 10 mM stock solution to 200 µM in the assay buffer.
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use. Keep the enzyme on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well black plate.
-
Add 50 µL of the enzyme solution to each well.
-
Include a "no-enzyme" control with 50 µL of assay buffer instead of the enzyme solution to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 200 µM working substrate solution to each well, for a final substrate concentration of 100 µM in a 100 µL total volume.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 15-30 minutes, with readings every 60 seconds. Use an excitation wavelength of 360-380 nm and an emission wavelength of 450-460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the slope of the "no-enzyme" control from the slopes of the experimental wells.
-
Protocol 2: Buffer pH Optimization
This protocol is designed to determine the optimal pH for enzyme activity.
-
Buffer Preparation:
-
Prepare a series of 100 mM buffers with varying pH values. For example, use a phosphate-citrate buffer for a pH range of 6.0 to 7.5 and a Tris-HCl buffer for a pH range of 7.5 to 9.0. Ensure the final buffer concentration in the assay is consistent.
-
-
Assay Procedure:
-
Follow the "Standard Enzymatic Assay" protocol (Protocol 1).
-
For each pH value to be tested, use the corresponding prepared buffer as the assay buffer for diluting the enzyme and substrate.
-
Run the assay for each pH condition in triplicate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each pH value.
-
Plot V₀ against pH. The pH that corresponds to the highest reaction velocity is the optimum pH.
-
Protocol 3: Ionic Strength Optimization
This protocol helps determine the optimal salt concentration for the assay.
-
Buffer Preparation:
-
Prepare the optimal buffer (determined in Protocol 2) without NaCl.
-
Create a series of assay buffers containing different concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM) in the optimal buffer at the optimal pH.
-
-
Assay Procedure:
-
Follow the "Standard Enzymatic Assay" protocol (Protocol 1).
-
Use the buffers with varying NaCl concentrations for diluting the enzyme and substrate.
-
Perform the assay for each salt concentration in triplicate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each NaCl concentration.
-
Plot V₀ against the NaCl concentration to identify the optimal ionic strength for the enzymatic reaction.
-
Data Presentation
Quantitative data from optimization experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of pH on Enzyme Activity
| pH | Buffer System | Average Initial Rate (RFU/min) | Standard Deviation | Relative Activity (%) |
| 6.0 | Phosphate-Citrate | 150.5 | 12.1 | 30.1 |
| 6.5 | Phosphate-Citrate | 280.2 | 20.5 | 56.0 |
| 7.0 | Phosphate-Citrate | 415.8 | 25.3 | 83.2 |
| 7.5 | Tris-HCl | 480.4 | 30.1 | 96.1 |
| 8.0 | Tris-HCl | 500.0 | 28.9 | 100.0 |
| 8.5 | Tris-HCl | 465.7 | 27.8 | 93.1 |
| 9.0 | Tris-HCl | 350.1 | 22.4 | 70.0 |
Table 2: Effect of Ionic Strength on Enzyme Activity (at Optimal pH 8.0)
| [NaCl] (mM) | Average Initial Rate (RFU/min) | Standard Deviation | Relative Activity (%) |
| 0 | 310.6 | 18.5 | 61.5 |
| 25 | 425.3 | 25.1 | 84.2 |
| 50 | 480.9 | 28.8 | 95.2 |
| 100 | 505.0 | 30.2 | 100.0 |
| 150 | 470.2 | 29.5 | 93.1 |
| 200 | 410.7 | 24.6 | 81.3 |
Table 3: Summary of Optimal Buffer Conditions for a Hypothetical Enzyme
| Parameter | Optimal Condition |
| Buffer | Tris-HCl |
| pH | 8.0 |
| [NaCl] | 100 mM |
| Temperature | 37°C |
| Substrate [this compound] | 100 µM |
| Enzyme Concentration | Empirically Determined |
References
Determining Kinetic Parameters (Km and Vmax) with Suc-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), of proteases using the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). This substrate is particularly useful for assaying prolyl endopeptidases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), which are significant targets in cancer and inflammation research.[1][2][3]
Introduction
This compound is a synthetic peptide that serves as a fluorogenic substrate for a specific class of serine proteases that recognize and cleave the peptide bond C-terminal to a proline residue. The substrate itself is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for a continuous and sensitive assay. This method is highly amenable to high-throughput screening for enzyme inhibitors and for detailed characterization of enzyme kinetics.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a protease, yielding a peptide fragment and the fluorescent product, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence plate reader or spectrofluorometer. The typical excitation wavelength for AMC is between 360-380 nm, and the emission is measured at 440-460 nm.[4][5] By measuring the initial reaction velocities at various substrate concentrations, the kinetic parameters K_m and V_max can be determined by fitting the data to the Michaelis-Menten equation.
Caption: Principle of the fluorogenic protease assay using this compound.
Experimental Protocols
This section provides a detailed methodology for determining the K_m and V_max of a protease using this compound.
Materials and Reagents
-
Enzyme: Purified recombinant enzyme (e.g., human FAP or PREP).
-
Substrate: this compound (lyophilized powder).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl. (Note: Optimal buffer conditions may vary depending on the specific enzyme).
-
AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.
-
Solvent: DMSO for dissolving the substrate and AMC standard.
-
Microplate: Black, clear-bottom 96-well or 384-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with temperature control.
Preparation of Reagents
-
Assay Buffer: Prepare the desired volume of assay buffer and ensure the pH is accurately adjusted at the experimental temperature.
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme stock to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay (typically, consumption of <10% of the substrate). Keep the enzyme on ice.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining enzyme kinetic parameters.
Caption: Workflow for determining enzyme kinetic parameters.
Detailed Assay Protocol
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer in a 96-well plate. A typical concentration range would be 0, 0.5, 1, 2.5, 5, 7.5, and 10 µM.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the slope. This slope will be used to convert RFU/min to µM/min.
-
-
Enzyme Kinetic Assay:
-
Prepare a series of dilutions of the this compound substrate stock solution in the assay buffer directly in the wells of the 96-well plate. The final concentrations should span a range from approximately 0.2 x K_m to 5 x K_m. If the K_m is unknown, a broad range of concentrations should be tested (e.g., 1 µM to 500 µM). It is recommended to perform a two-fold serial dilution.
-
Include a "no enzyme" control for each substrate concentration to measure and subtract background fluorescence.
-
Set the final volume in each well to 50 µL with assay buffer.
-
Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C).
-
To initiate the reactions, add 50 µL of the enzyme working solution to each well, bringing the total volume to 100 µL.
-
Immediately start monitoring the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds. Ensure the reaction is in the linear (initial velocity) phase.
-
Data Analysis
-
Calculate Initial Velocity: For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity (v) is the slope of the linear portion of this curve (RFU/min).
-
Convert to Molar Rate: Convert the initial velocities from RFU/min to µM/min using the slope obtained from the AMC standard curve.
-
v (µM/min) = (Slope from kinetic data in RFU/min) / (Slope from AMC standard curve in RFU/µM)
-
-
Determine K_m and V_max: Plot the initial velocity (v) versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
v = (V_max * [S]) / (K_m + [S])
-
-
From this fit, the values for K_m (in µM) and V_max (in µM/min) will be determined.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for FAP and PREP with this compound and related substrates. Note that values can vary depending on the specific enzyme source, purity, and assay conditions.
| Enzyme | Substrate | K_m (µM) | V_max (relative units or specific activity) | Assay Conditions | Reference |
| Recombinant Human FAP | Z-Gly-Pro-AMC | ~18x lower than Gly-Pro-AMC | - | Not specified | --INVALID-LINK-- |
| Antiplasmin-Cleaving Enzyme (APCE/FAP) | Gly-Pro-AMC | >2500 | - | Fluorescence monitored at Ex/Em 360/460 nm in a 96-well plate. | --INVALID-LINK-- |
| Porcine Brain PREP | This compound | - | Exhibits substrate inhibition kinetics at concentrations of 10-1000 µM. | Not specified. | --INVALID-LINK-- |
| Mycobacterium tuberculosis DPP | This compound | - | Marginal activity (3.3% compared to H-Gly-Pro-AMC) | Not specified. | --INVALID-LINK-- |
Signaling Pathway Context
FAP and PREP are implicated in various signaling pathways, particularly in the tumor microenvironment where FAP expression is upregulated on cancer-associated fibroblasts (CAFs). FAP's enzymatic activity can remodel the extracellular matrix (ECM) and process signaling molecules, influencing tumor growth, invasion, and immunosuppression.
Caption: Role of FAP in the tumor microenvironment signaling.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Autohydrolysis of the substrate | Prepare fresh substrate dilutions before each experiment. Run "no enzyme" controls and subtract the background. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers. | |
| No or Low Signal | Inactive enzyme | Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific enzyme. | |
| Incorrect instrument settings | Ensure the correct excitation and emission wavelengths are used for AMC (Ex: ~380 nm, Em: ~460 nm). Check the instrument's sensitivity/gain settings. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed. |
| Enzyme instability | Perform the assay at a lower temperature. Check if any components in the assay buffer are affecting enzyme stability. | |
| Substrate inhibition | If the velocity decreases at high substrate concentrations, this indicates substrate inhibition. Fit the data to a substrate inhibition model to determine the inhibition constant (K_i). | |
| Poor Curve Fit | Inaccurate pipetting | Use calibrated pipettes and be careful when preparing serial dilutions. |
| Incorrect substrate or enzyme concentrations | Accurately determine the concentrations of the stock solutions. | |
| Insufficient data points | Use at least 8-10 substrate concentrations spanning a range of 0.2 to 5 times the estimated K_m. |
References
Application Notes and Protocols for High-Throughput Screening of FAP Inhibitors using Suc-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] It is minimally expressed in healthy tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] This differential expression makes FAP an attractive therapeutic target for cancer therapy and diagnostic imaging. The substrate Suc-Gly-Pro-AMC (Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin) is a specific fluorogenic substrate for FAP, enabling the development of robust high-throughput screening (HTS) assays to identify and characterize FAP inhibitors.[3][4] Upon enzymatic cleavage by FAP at the Pro-AMC bond, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, providing a quantifiable readout of FAP activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by FAP. In the uncleaved state, the substrate is non-fluorescent. FAP-mediated hydrolysis releases the fluorophore AMC, which can be detected by measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm following excitation at around 380 nm. Potential inhibitors of FAP will decrease the rate of AMC release, resulting in a lower fluorescence signal.
Caption: Enzymatic cleavage of this compound by FAP.
Quantitative Data
Table 1: IC50 Values of FAP Inhibitors Determined with this compound Assay
| Inhibitor | IC50 (nM) | Cell/Enzyme Source | Reference |
| UAMC-1110 | 0.43 | Recombinant Human FAP | |
| Ga-FAPI-04 | Not specified, lowest value in study | Human FAP Enzyme | |
| Ga-AV02070 | 17.1 ± 4.6 | Human FAP Enzyme | |
| Ga-AV02053 | 187 ± 52.0 | Human FAP Enzyme | |
| Linagliptin | 370 ± 2 | Not specified | |
| Anagliptin | Not specified | Not specified |
FAP Signaling Pathway in Cancer-Associated Fibroblasts
In the tumor microenvironment, FAP on the surface of CAFs can initiate a signaling cascade that promotes an immunosuppressive environment. FAP interacts with urokinase plasminogen activator receptor (uPAR), leading to the activation of a FAK-Src-JAK2 signaling pathway. This culminates in the phosphorylation and activation of STAT3, which in turn upregulates the expression and secretion of chemokines such as CCL2. CCL2 recruits myeloid-derived suppressor cells (MDSCs) to the tumor site, contributing to tumor growth and immune evasion.
Caption: FAP signaling cascade in cancer-associated fibroblasts.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Assay for FAP Inhibitors
This protocol is designed for a 384-well plate format suitable for automated HTS.
Materials:
-
Recombinant Human FAP
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., UAMC-1110)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of 380/460 nm
Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of test compounds and controls (dissolved in DMSO) to the 384-well assay plates.
-
Enzyme Preparation: Prepare a working solution of recombinant human FAP in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio within the linear range of the assay.
-
Enzyme Addition: Dispense 10 µL of the FAP enzyme solution into each well of the compound-plated 384-well plates.
-
Pre-incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a working solution of this compound in assay buffer. The optimal concentration should be at or near the Km value. If the Km is unknown, a concentration of 10-50 µM can be used as a starting point.
-
Reaction Initiation: Dispense 10 µL of the this compound solution to all wells to start the enzymatic reaction. The final reaction volume will be 20 µL.
-
Fluorescence Reading: Immediately transfer the plates to a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plates for 30 minutes at 37°C and then read the fluorescence.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound relative to the positive and negative controls.
Caption: Workflow for the biochemical HTS of FAP inhibitors.
Cell-Based HTS Assay for FAP Inhibitors
This protocol utilizes a cell line that endogenously expresses FAP, such as U87MG glioblastoma cells, and is also suitable for a 384-well format.
Materials:
-
U87MG cells (or another FAP-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound substrate
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed U87MG cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: The following day, remove the culture medium and wash the cells once with PBS. Add 20 µL of PBS containing the test compounds at the desired final concentrations to each well. Also include wells with a positive control inhibitor and a no-compound (vehicle) control.
-
Pre-incubation: Incubate the plates for 30 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of this compound in PBS. Add 20 µL of this solution to each well. A final substrate concentration of 25 µM has been shown to be effective.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader heated to 37°C. Read the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.
-
Data Analysis: Determine the rate of fluorescence increase for each well. Calculate the percent inhibition for each compound relative to the controls.
Conclusion
The this compound-based assay provides a sensitive and specific method for the high-throughput screening of FAP inhibitors. Both biochemical and cell-based formats can be readily adapted to automated platforms for the discovery and characterization of novel therapeutic agents targeting FAP. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Use of Suc-Gly-Pro-AMC in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC), is a valuable tool in cancer cell line research for the characterization of specific serine proteases. This document provides detailed application notes and protocols for its use in studying the activity of Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), both of which are implicated in tumor biology.[1][2][3] Cleavage of the terminal AMC group by these enzymes results in a fluorescent signal, enabling quantitative analysis of their enzymatic activity.
Principle of the Assay
This compound serves as a substrate for proteases that recognize and cleave the Gly-Pro dipeptide sequence. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence intensity is directly proportional to the enzyme's activity and can be measured using a fluorometric plate reader. This principle is widely applied in high-throughput screening for enzyme inhibitors and for quantifying enzyme activity in various biological samples, including cancer cell lysates and conditioned media.[4]
Applications in Cancer Cell Line Research
-
Quantification of DPP4 and FAP Activity: Measure the enzymatic activity of DPP4 and FAP in lysates of various cancer cell lines to understand their expression and functional levels in different cancer types.
-
Inhibitor Screening: Screen compound libraries for potential inhibitors of DPP4 and FAP, which are considered therapeutic targets in cancer.
-
Characterization of the Tumor Microenvironment: As FAP is highly expressed in cancer-associated fibroblasts (CAFs), this compound can be used to study the enzymatic activity within the tumor microenvironment by analyzing co-culture models of cancer cells and fibroblasts.
-
Investigation of Signaling Pathways: Elucidate the role of DPP4 and FAP enzymatic activity in cancer-related signaling pathways, such as those involving growth factors and chemokines.
Signaling Pathways Involving DPP4 and FAP in Cancer
DPP4 and FAP are transmembrane serine proteases that play significant roles in tumor progression through their enzymatic activity and protein-protein interactions. They can modulate the bioactivity of various signaling molecules, including chemokines, growth factors, and neuropeptides, thereby influencing cell proliferation, migration, invasion, and immune responses within the tumor microenvironment.
Figure 1: Simplified signaling pathways of DPP4 and FAP in cancer.
Experimental Protocols
Protocol 1: Quantification of DPP4/FAP Activity in Cancer Cell Lysates
This protocol describes the measurement of DPP4 or FAP enzymatic activity in whole-cell lysates from cancer cell lines.
Workflow:
Figure 2: Workflow for quantifying DPP4/FAP activity.
Materials:
-
Cancer cell lines of interest
-
Cell culture reagents
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
This compound substrate (stock solution in DMSO)
-
DPP4/FAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to the desired confluency.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a BCA assay or a similar method.
-
-
Assay Setup:
-
In a 96-well plate, add a specific amount of total protein (e.g., 10-50 µg) from each cell lysate to triplicate wells.
-
Include a substrate blank containing only assay buffer and substrate.
-
Include a positive control using recombinant human DPP4 or FAP enzyme, if available.
-
Adjust the volume in each well to 50 µL with DPP4/FAP Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound in the assay buffer. The final concentration in the well should be optimized (e.g., 50-100 µM).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need optimization based on the enzymatic activity in the samples.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the substrate blank from all other readings.
-
Calculate the specific activity as pmol of AMC released per minute per µg of protein. A standard curve using free AMC can be generated to convert relative fluorescence units (RFU) to pmol of AMC.
-
Protocol 2: Screening for DPP4/FAP Inhibitors
This protocol is designed for high-throughput screening of small molecules or other compounds for their inhibitory effect on DPP4 or FAP activity.
Workflow:
Figure 3: Workflow for DPP4/FAP inhibitor screening.
Materials:
-
Recombinant human DPP4 or FAP enzyme
-
DPP4/FAP Assay Buffer
-
This compound substrate
-
Test compounds (inhibitors) at various concentrations
-
Known DPP4/FAP inhibitor as a positive control (e.g., Sitagliptin for DPP4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Enzyme Control (100% activity): Add diluted enzyme and assay buffer.
-
Test Compound Wells: Add diluted enzyme and the test compound at various concentrations.
-
Positive Inhibitor Control: Add diluted enzyme and the known inhibitor.
-
Blank: Add assay buffer only.
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound in the assay buffer.
-
Start the reaction by adding 50 µL of the substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_enzyme_control - Fluorescence_blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Specific Activity of DPP4/FAP in Different Cancer Cell Lines
| Cell Line | Cancer Type | Specific Activity (pmol AMC/min/µg protein) ± SD |
| Cell Line A | Breast Cancer | Value |
| Cell Line B | Colon Cancer | Value |
| Cell Line C | Ovarian Cancer | Value |
Table 2: IC50 Values of Test Compounds against DPP4/FAP
| Compound | Target Enzyme | IC50 (nM) ± SD |
| Compound X | DPP4 | Value |
| Compound Y | FAP | Value |
| Sitagliptin (Control) | DPP4 | Value |
Conclusion
This compound is a versatile and sensitive substrate for studying the enzymatic activity of DPP4 and FAP in the context of cancer cell line research. The protocols outlined in this document provide a framework for quantifying enzyme activity and for screening potential therapeutic inhibitors. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential disease biomarkers: dipeptidyl peptidase 4 and fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
Measuring Prolyl Endopeptidase Activity in Brain Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1] This enzyme is ubiquitously expressed, with notably high activity in the brain.[2] PREP's involvement in the metabolism of neuropeptides like Substance P, thyrotropin-releasing hormone, and arginine-vasopressin suggests its significance in various physiological processes, including learning, memory, and mood regulation.[1][3] Altered PREP activity has been implicated in several neurological and psychiatric disorders, making it a compelling target for drug discovery and development.[1]
These application notes provide detailed protocols for the preparation of brain homogenates and the subsequent measurement of PREP activity using a sensitive fluorogenic assay. Additionally, quantitative data on PREP activity in different brain regions and its kinetic parameters are presented to aid in experimental design and data interpretation.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to prolyl endopeptidase activity in brain tissue.
| Brain Region | Soluble PREP Activity (mU/g tissue) | Particulate PREP Activity (mU/g tissue) |
| Frontal Cortex | 14.8 ± 1.5 | 3.5 ± 0.4 |
| Parietal Cortex | 14.5 ± 1.2 | 3.3 ± 0.3 |
| Occipital Cortex | 13.9 ± 1.1 | 3.1 ± 0.2 |
| Cerebellum | 8.9 ± 0.9 | 2.1 ± 0.2 |
| Table 1: Specific Activity of Prolyl Endopeptidase in Different Human Brain Regions. Data represents the mean ± S.D. One unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute. |
| Parameter | Value | Substrate | Source |
| K_m_ | 20 µM | Z-Gly-Pro-AMC | Porcine brain PREP |
| K_m_ | 900 µM | Z-Gly-Pro-pNA (colorimetric) | Human brain PREP |
| Optimal pH | 6.8 | Z-Gly-Pro-pNA (colorimetric) | Human brain PREP |
| Table 2: Kinetic Parameters of Prolyl Endopeptidase. Z-Gly-Pro-AMC is a fluorogenic substrate, while Z-Gly-Pro-pNA is a colorimetric substrate. |
Experimental Protocols
Preparation of Brain Homogenates
This protocol describes the preparation of brain homogenates for the measurement of PREP activity.
Materials:
-
Brain tissue (fresh or frozen)
-
Homogenization buffer: 0.25 M sucrose, pH 7.0
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen brain tissue on ice.
-
Weigh the tissue and add 9 volumes (w/v) of ice-old homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic and solubilized membrane-associated proteins, including PREP. This is the brain homogenate.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA assay).
-
The homogenate can be used immediately or stored in aliquots at -80°C for future use.
Fluorogenic Assay for Prolyl Endopeptidase Activity
This protocol outlines a continuous kinetic assay to measure PREP activity using the fluorogenic substrate Z-Gly-Pro-AMC.
Principle: Prolyl endopeptidase cleaves the substrate Z-Gly-Pro-AMC after the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the PREP activity in the sample.
Materials:
-
Brain homogenate (prepared as described above)
-
Assay buffer: 100 mM Potassium Phosphate, pH 7.7, 1 mM EDTA
-
Fluorogenic substrate: Z-Gly-Pro-AMC (stock solution in DMSO)
-
PREP inhibitor (optional, for specificity control): e.g., S17092 or Z-Pro-Prolinal
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the Z-Gly-Pro-AMC stock solution in assay buffer to the desired final concentration (e.g., a working solution of 380 µM for a final concentration of 266 µM in the well). Protect from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Brain homogenate (e.g., 5-10 µL, diluted in assay buffer to a final volume of 50 µL). The optimal amount of homogenate should be determined empirically to ensure the reaction rate is linear over time.
-
For inhibitor controls, pre-incubate the homogenate with the PREP inhibitor (e.g., for 15 minutes at 37°C) before adding the substrate.
-
-
-
Initiate the Reaction:
-
Pre-heat the microplate and the substrate solution to 37°C.
-
Add the pre-heated Z-Gly-Pro-AMC solution to each well to initiate the reaction (e.g., 35 µL of a 380 µM solution for a final volume of 85 µL and a final substrate concentration of 266 µM).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorometric reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔFU/min).
-
To quantify the enzyme activity, create a standard curve using known concentrations of free AMC.
-
Calculate the specific activity of PREP in the brain homogenate and express it as units per milligram of protein (U/mg). One unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of AMC from the substrate per minute under the assay conditions.
-
Visualizations
Experimental Workflow for PREP Activity Measurement
Caption: Workflow for measuring PREP activity.
Prolyl Endopeptidase-Mediated Metabolism of Substance P
Caption: PREP cleavage of Substance P.
References
- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce high background fluorescence in Suc-gly-pro-amc assay
Welcome to the technical support center for the Suc-gly-pro-amc (Succinyl-glycyl-prolyl-7-amino-4-methylcoumarin) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence in the this compound assay can significantly reduce the signal-to-noise ratio, masking the true enzymatic activity. This guide provides a systematic approach to identify and mitigate the common causes of this issue.
Identifying the Source of High Background
The first step in troubleshooting is to pinpoint the origin of the high background fluorescence. This can be achieved by running a set of control experiments.
Control Experiments Workflow
Suc-gly-pro-amc precipitation in assay buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Suc-Gly-Pro-AMC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases, primarily prolyl endopeptidases (PREP) and fibroblast activation protein (FAP).[1] When cleaved by these enzymes, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the sensitive and continuous monitoring of enzyme activity.
Q2: How should I store this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: How do I prepare a stock solution of this compound?
This compound is most commonly dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1] Due to its limited aqueous solubility, direct dissolution in assay buffer is often not feasible. A common stock solution concentration is 10 mM. To aid dissolution, gentle warming to 37°C and sonication can be employed.[2]
Q4: What is the optimal pH for assays using this compound?
The optimal pH for an assay using this compound is dependent on the specific enzyme being studied. For example, some assays for FAP activity are performed in a Tris-HCl buffer at pH 8.0. It is crucial to consult the literature for the specific enzyme of interest to determine its optimal pH for activity, as this will dictate the assay buffer conditions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in the assay buffer is a common issue that can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshooting and resolving this problem.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final DMSO Concentration | While DMSO is necessary to dissolve the substrate, high concentrations in the final assay volume can cause the substrate to precipitate when diluted into an aqueous buffer. High DMSO levels can also inhibit enzyme activity. | Maintain a final DMSO concentration of less than 2%, and ideally below 1%. Perform a DMSO tolerance test for your specific enzyme. |
| Incompatible Buffer Components | Certain salts or additives in the assay buffer may reduce the solubility of this compound. The ionic strength and pH of the buffer are critical factors. | Test the solubility of the substrate in different buffer systems (e.g., Tris-HCl, PBS, HEPES) at the desired pH. Simplify the buffer composition as much as possible. |
| Substrate Concentration Exceeds Solubility Limit | The concentration of this compound in the final assay volume may be above its solubility limit in that specific buffer and at that temperature. | Perform a substrate titration to determine the optimal concentration that provides a good signal without precipitation. Start with a lower concentration and gradually increase it. |
| Low Assay Temperature | Solubility of many compounds, including this compound, decreases at lower temperatures. | If your enzyme is stable at a higher temperature, consider running the assay at 37°C. Pre-warm the assay buffer and other components before adding the substrate. |
| Improper Mixing | Inadequate mixing when adding the DMSO stock solution to the assay buffer can lead to localized high concentrations and precipitation. | Add the substrate stock solution to the assay buffer while vortexing or gently mixing to ensure rapid and uniform dispersion. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound and anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If dissolution is not complete, gently warm the vial to 37°C for a few minutes and/or sonicate in a water bath until the substrate is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Assay Protocol to Minimize Precipitation
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
Caption: A typical workflow for an enzyme assay using this compound.
-
Prepare the Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Ensure all components are fully dissolved.
-
Enzyme Preparation: Dilute your enzyme to the desired concentration in the assay buffer. Add the diluted enzyme to the wells of a microplate.
-
Pre-incubation: Pre-incubate the microplate with the enzyme and buffer at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Substrate Preparation: Immediately before use, dilute the this compound stock solution in the pre-warmed assay buffer to the final desired concentration. It is crucial to add the DMSO stock to the buffer while mixing to prevent precipitation.
-
Initiate the Reaction: Add the diluted substrate solution to the wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 360-380 nm for excitation and ~460 nm for emission).
Protocol 3: Enhanced Solubility Assay Buffer
For particularly problematic precipitation issues, the following buffer composition has been shown to improve the solubility of this compound, achieving a clear solution at concentrations of at least 2.5 mg/mL.
Table 1: Enhanced Solubility Buffer Formulation
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Preparation Steps:
-
To prepare a 1 mL working solution, start with 100 µL of your concentrated this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
Note: When using this enhanced solubility buffer, it is essential to run appropriate controls to ensure that the components of the buffer do not interfere with your enzyme's activity.
References
Troubleshooting enzyme instability in Suc-gly-pro-amc kinetic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Suc-Gly-Pro-AMC in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a fluorometric method for measuring the activity of certain proteases, particularly prolyl endopeptidases (PEP) and fibroblast activation protein (FAP).[1][2] The substrate, Succinyl-Glycyl-L-Proline-7-amino-4-methylcoumarin (this compound), is cleaved by these enzymes after the proline residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
The released AMC fluorophore is typically detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[4][5] It is always recommended to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Q3: How should I prepare and store the this compound substrate?
The lyophilized this compound substrate should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. To avoid enzyme inhibition, the final concentration of DMSO in the assay should generally be kept low (typically <1-2%). For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are common causes of enzyme instability in this assay?
Enzyme instability can arise from several factors, including:
-
Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations can lead to denaturation and loss of function.
-
Improper Storage: Many enzymes require storage at low temperatures (e.g., -20°C or -80°C) and may be sensitive to freeze-thaw cycles.
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.
-
Proteolytic Degradation: The enzyme itself may be degraded by contaminating proteases in the sample.
-
Dilution Effects: For enzymes that exist as dimers or oligomers, high dilution into the assay buffer can sometimes lead to dissociation and inactivation.
Troubleshooting Guide
Issue 1: No or Low Enzyme Activity
If you observe little to no increase in fluorescence, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test the enzyme's activity with a known positive control. |
| Suboptimal Assay Conditions | - Verify that the assay buffer pH is within the optimal range for your enzyme. - Ensure the assay is performed at the optimal temperature for the enzyme. |
| Incorrect Reagent Concentrations | - Titrate the enzyme and substrate concentrations to find the optimal range. - Ensure the substrate concentration is appropriate for detecting activity, often near the Michaelis constant (Km). |
| Presence of Inhibitors | - Check for known inhibitors in your sample or buffer components. EDTA, for example, can interfere with some assays. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm). - Check that the gain setting on the fluorescence reader is not too low. |
Issue 2: High Background Fluorescence
High fluorescence in your negative control wells can mask the signal from the enzymatic reaction.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | - Prepare fresh substrate solutions for each experiment. - Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release and subtract this from your measurements. |
| Contaminated Reagents | - Use high-purity water and reagents. - Prepare fresh buffers. |
| Autofluorescence | - Measure the fluorescence of individual assay components (e.g., buffer, sample without substrate) to identify the source of background fluorescence. |
Issue 3: Non-Linear Reaction Progress Curves
The initial phase of the reaction should exhibit a linear rate of product formation.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - Use a lower enzyme concentration or a shorter reaction time to ensure less than 10-15% of the substrate is consumed. |
| Enzyme Instability | - The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like Bovine Serum Albumin (BSA) or glycerol to the buffer. |
| Product Inhibition | - The accumulation of the product (AMC) may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Inner Filter Effect | - At high product concentrations, the fluorescent product can absorb the excitation or emission light. Use a lower substrate concentration or dilute the sample. |
Experimental Protocols
Standard this compound Kinetic Assay Protocol
This protocol provides a general guideline. Optimization for your specific enzyme and experimental conditions is recommended.
Materials:
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Purified enzyme or biological sample containing the enzyme of interest
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This compound substrate
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Enzyme Diluent (e.g., ice-cold assay buffer, potentially with a stabilizer like BSA)
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DMSO for substrate dissolution
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Reagent Preparation:
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Prepare the Assay Buffer and bring it to the desired reaction temperature.
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Dissolve the this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Store protected from light.
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Dilute the enzyme to the desired concentration in ice-cold Enzyme Diluent just before use.
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Assay Setup:
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Prepare a reaction master mix containing the Assay Buffer and the this compound substrate at the desired final concentration.
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Add the appropriate volume of the master mix to the wells of the 96-well plate.
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Include appropriate controls:
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No-enzyme control: Master mix without the enzyme to measure background fluorescence.
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No-substrate control: Enzyme and Assay Buffer without the substrate.
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Positive control: A known active enzyme.
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Inhibitor control: If testing inhibitors, include a control with the enzyme and inhibitor.
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-
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Initiate the Reaction:
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Add the diluted enzyme solution to the wells to start the reaction.
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Mix the contents of the wells thoroughly but gently.
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Measurement:
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Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
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Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
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-
Data Analysis:
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Subtract the background fluorescence from the no-enzyme control wells from all other readings.
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Plot the fluorescence intensity against time for each sample.
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Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
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Visualizations
Caption: A logical workflow for troubleshooting common issues in enzyme kinetic assays.
Caption: A step-by-step workflow for performing a this compound kinetic assay.
References
Effect of DMSO concentration on Suc-gly-pro-amc assay results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on the performance of Suc-gly-pro-amc (Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin) assays. This assay is commonly used to measure the activity of proteases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMSO in the this compound assay?
A1: DMSO is a powerful organic solvent essential for dissolving the fluorogenic substrate this compound, which has poor aqueous solubility.[1][2] It is also used to dissolve test compounds or inhibitors, allowing for their introduction into the aqueous assay buffer.[1]
Q2: What is the maximum recommended final concentration of DMSO for this assay?
A2: The exact tolerance for DMSO can vary depending on the specific enzyme and assay conditions. However, it is generally recommended to keep the final DMSO concentration as low as possible, typically below 5%.[3][4] Many protocols aim for final concentrations in the range of 0.1% to 2%. It is crucial to perform a DMSO tolerance test for your specific experimental setup to determine the optimal concentration.
Q3: Can DMSO inhibit the enzyme activity in a this compound assay?
A3: Yes, higher concentrations of DMSO can inhibit enzyme activity. This is often due to the perturbation of the enzyme's tertiary structure, which can lead to a reversible decrease in catalytic function. Some studies have noted a significant impact on assay results at DMSO concentrations of 5% and higher.
Q4: I am observing high background fluorescence in my control wells containing only DMSO. What could be the cause?
A4: This issue can arise from a few factors. Some grades of DMSO may contain fluorescent impurities. Additionally, DMSO itself can sometimes enhance the intrinsic fluorescence of other components in the assay buffer. To mitigate this, it is recommended to use high-purity, spectroscopy-grade DMSO and always include a "no enzyme" blank control with the corresponding DMSO concentration. This background fluorescence value should be subtracted from all experimental wells.
Q5: How does DMSO concentration affect the kinetic parameters (K_m and V_max) of the assay?
A5: The effect of DMSO on kinetic parameters can be complex and enzyme-dependent. In a study on natural peptidases, DMSO concentrations up to 4% had no significant effect on the Michaelis constant (K_m), but a concentration of 5% markedly increased K_m. The same study observed a slight decrease in the maximum velocity (V_max) with increasing DMSO concentration. However, for some enzymes, DMSO has been shown to improve catalytic efficiency, so empirical determination is key.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays that may be related to DMSO concentration.
Issue 1: Low Signal or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final DMSO concentration may be inhibiting the enzyme. Action: Run a DMSO concentration gradient (e.g., 0.1% to 5%) to determine the optimal concentration for your enzyme and assay conditions. |
| Substrate Precipitation | The this compound substrate, dissolved in DMSO, may be precipitating when added to the aqueous assay buffer. Action: Visually inspect wells for any signs of precipitation. Ensure the substrate stock in DMSO is fully dissolved, using gentle warming or sonication if necessary. You may need to optimize the final DMSO and substrate concentrations. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated DMSO | The DMSO used may contain fluorescent impurities. Action: Use a new, unopened bottle of high-purity, spectroscopy-grade DMSO. |
| Solvent Fluorescence | DMSO itself can contribute to the fluorescence signal. Action: Always include a "no enzyme" blank control containing the same final DMSO concentration as the experimental wells. Subtract this background reading from all other measurements. |
Issue 3: Poor Reproducibility or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Inconsistent DMSO Concentration | Minor variations in the final DMSO concentration between wells can impact enzyme activity. Action: Prepare a master mix for your reagents to ensure a consistent final DMSO concentration across all relevant wells. |
| Compound Aggregation | Test compounds dissolved in DMSO may form aggregates in the aqueous buffer, which can be influenced by the DMSO concentration. Action: Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to help prevent aggregation. |
Data Presentation
The following table summarizes the potential effects of varying DMSO concentrations on enzyme kinetic parameters, based on findings from a study on natural peptidases. These values should be considered illustrative for the this compound assay, as the exact effects are enzyme-specific.
Table 1: Illustrative Impact of DMSO Concentration on Enzyme Kinetics
| Final DMSO Concentration (% v/v) | Effect on K_m (Substrate Affinity) | Effect on V_max (Maximum Velocity) | General Recommendation |
| 0 - 4% | No significant effect observed. | A slight, concentration-dependent decrease may occur. | Generally considered a safe range for many enzymes. |
| 5% | A marked increase was observed, indicating lower substrate affinity. | A more significant decrease is likely. | Potential for significant enzyme inhibition; use with caution. |
| > 5% | Likely to cause significant increases. | Likely to cause significant decreases. | Not recommended without thorough validation; high risk of enzyme denaturation and inhibition. |
Experimental Protocols
To ensure reliable and reproducible results, it is critical to determine the optimal DMSO concentration for your specific experimental conditions. Below is a protocol for a DMSO tolerance experiment.
Protocol: DMSO Tolerance Experiment
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Reagent Preparation:
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Assay Buffer: Prepare a buffer suitable for your target enzyme (e.g., Tris-HCl at a physiological pH).
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Enzyme Stock Solution: Dilute the enzyme in ice-cold assay buffer to a working concentration.
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Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% high-purity DMSO.
-
-
Assay Setup:
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In a 96-well black microplate, set up reactions to achieve a range of final DMSO concentrations (e.g., 0%, 0.5%, 1%, 2%, 3%, 4%, 5%).
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For each DMSO concentration, prepare triplicate wells containing the assay buffer and the appropriate volume of 100% DMSO.
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Also, prepare "no enzyme" blank wells for each DMSO concentration.
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Add the enzyme solution to all wells except the "no enzyme" blanks.
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Reaction Initiation and Measurement:
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Initiate the reaction by adding the this compound substrate solution to all wells. Ensure the final substrate concentration is consistent across all wells.
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Immediately place the plate in a fluorescence plate reader.
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Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at excitation/emission wavelengths of approximately 380 nm/460 nm.
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Data Analysis:
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For each DMSO concentration, subtract the average fluorescence of the "no enzyme" blank from the experimental wells.
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Calculate the initial reaction velocity (rate of fluorescence increase) for each DMSO concentration.
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Plot the relative enzyme activity (as a percentage of the activity in the 0% DMSO control) against the final DMSO concentration. The optimal DMSO concentration is the highest concentration that does not significantly inhibit enzyme activity.
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Visualizations
Experimental Workflow
Caption: Workflow for a DMSO tolerance experiment.
Troubleshooting Logic
References
Technical Support Center: Correcting for Autofluorescence in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to autofluorescence in their biological samples.
Troubleshooting Guides
Problem: High background fluorescence in unstained control samples.
| Potential Cause | Suggested Solution |
| Endogenous Fluorophores: Molecules like NADH, FAD, collagen, and elastin are naturally fluorescent. | - Spectral Separation: Use fluorophores with emission spectra in the red or far-red regions to avoid the typical green/yellow autofluorescence spectrum.[1] - Photobleaching: Expose the sample to high-intensity light before labeling to destroy autofluorescent molecules.[2] - Chemical Quenching: Treat the sample with a chemical agent like Sudan Black B or a commercial quencher to reduce autofluorescence. |
| Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components to create fluorescent products. | - Optimize Fixation: Use the lowest effective concentration of fixative and the shortest possible fixation time.[1] - Alternative Fixatives: Consider using alcohol-based fixatives like methanol or ethanol. - Sodium Borohydride Treatment: This reducing agent can minimize aldehyde-induced autofluorescence.[3][4] |
| Lipofuscin Accumulation: These autofluorescent granules accumulate in aging cells and tissues. | - Specific Quenchers: Use reagents specifically designed to quench lipofuscin, such as Sudan Black B or commercial products like TrueBlack®. |
| Red Blood Cell Autofluorescence: Heme groups in red blood cells are a source of autofluorescence. | - Perfusion: If possible, perfuse tissues with PBS before fixation to remove red blood cells. |
Problem: Specific signal is weak and difficult to distinguish from background.
| Potential Cause | Suggested Solution |
| Spectral Overlap: The emission spectrum of your fluorophore overlaps with the autofluorescence spectrum. | - Choose Appropriate Fluorophores: Select bright fluorophores with narrow emission spectra that are spectrally distinct from the autofluorescence. - Spectral Unmixing: If your imaging system has this capability, you can computationally separate the specific fluorescent signal from the autofluorescence signal. |
| Low Signal-to-Noise Ratio (SNR): The intensity of the specific signal is not significantly higher than the background noise. | - Increase Signal Intensity: Optimize your staining protocol to enhance the specific signal. - Reduce Background: Employ one of the autofluorescence reduction techniques mentioned above. - Image Processing: Use background subtraction algorithms to computationally remove the autofluorescence signal from your images. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by biological structures when they are excited by light. This intrinsic fluorescence is not due to the application of any fluorescent dye or label. Common endogenous molecules that contribute to autofluorescence include NADH, flavins, collagen, elastin, and lipofuscin. Aldehyde-based fixatives used in sample preparation can also induce autofluorescence.
Q2: How can I determine the spectral properties of the autofluorescence in my sample?
A2: To characterize the autofluorescence, you should examine an unstained control sample using a spectral imaging system or a microscope with a wide range of filter sets. By acquiring images at different excitation and emission wavelengths, you can determine the spectral profile of the autofluorescence and select fluorophores that minimize spectral overlap.
Q3: When should I consider using a chemical quencher for autofluorescence?
A3: Chemical quenchers are a good option when you have significant autofluorescence that cannot be sufficiently reduced by optimizing your experimental protocol (e.g., changing fixatives, choosing red-shifted fluorophores). They are particularly effective for specific sources of autofluorescence, such as lipofuscin. It's important to test the quencher on a control sample to ensure it doesn't negatively impact your specific fluorescent signal.
Q4: Can photobleaching damage my sample or my target protein?
A4: While photobleaching is an effective method for reducing autofluorescence, prolonged exposure to high-intensity light can potentially damage the sample and the epitopes of your target proteins. It is crucial to optimize the photobleaching time and intensity to find a balance between reducing autofluorescence and preserving the integrity of your sample.
Q5: What is spectral unmixing and how does it work?
A5: Spectral unmixing is a computational technique used to separate the individual spectral components from a mixed fluorescence signal. By acquiring images across a range of emission wavelengths, you can generate a spectral signature for both your specific fluorophore(s) and the autofluorescence. Algorithms then use these signatures to "unmix" the signals and generate an image that shows only the specific fluorescence.
Quantitative Data on Autofluorescence Reduction
The effectiveness of different quenching methods can vary depending on the tissue type, fixation method, and the source of autofluorescence. The following tables provide a summary of quantitative data from published studies to help you compare different methods.
Table 1: Comparison of Chemical Quenching Agents in Formaldehyde-Fixed Myocardial Tissue
| Quenching Agent | Concentration | Treatment Time | Autofluorescence Reduction Efficiency (CH1: 525±25 nm) | Autofluorescence Reduction Efficiency (CH2: 690±25 nm) |
| Glycine | 0.3 M | - | Not Significant | Not Significant |
| Sodium Borohydride (NaBH₄) | 0.1% | - | Increased Autofluorescence | Increased Autofluorescence |
| Sodium Borohydride (NaBH₄) | 1% | - | Increased Autofluorescence | Increased Autofluorescence |
| Sudan Black B (SBB) | 0.3% | 30 min | High | Moderate |
| TrueVIEW® | - | - | Moderate | Low |
| TrueBlack® | - | 5 min | High | Moderate |
Data adapted from a study on formaldehyde-fixed myocardial samples. The efficiency is a relative comparison.
Table 2: Efficacy of Quenching Methods in Fixed Mouse Adrenal Cortex Tissue
| Treatment Method | Autofluorescence Reduction at 405 nm excitation | Autofluorescence Reduction at 488 nm excitation |
| Trypan Blue | - | No reduction, emission shift |
| Copper(II) Sulfate | 68% ± 0.8% | 52% ± 1% |
| Ammonia/Ethanol | 70% ± 2% | 65% ± 2% |
| TrueVIEW™ | 70% ± 3% | 62% ± 2% |
| Sudan Black B | 88% ± 0.3% | 82% ± 0.7% |
| TrueBlack™ | 93% ± 0.1% | 89% ± 0.04% |
| MaxBlock™ | 95% ± 0.03% | 90% ± 0.07% |
Data represents the percentage reduction in the maximum intensity of autofluorescence.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.
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Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
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Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
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Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
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Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
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Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, primary and secondary antibody incubations).
Protocol 2: Sudan Black B Staining for Lipofuscin and General Autofluorescence Quenching
This protocol is effective for reducing autofluorescence from lipofuscin and other sources.
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Rehydration: Deparaffinize and rehydrate FFPE tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
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Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
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Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.
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Proceed with Staining: Continue with your immunofluorescence protocol.
Protocol 3: Photobleaching for Autofluorescence Reduction
This method uses high-intensity light to destroy autofluorescent molecules.
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Sample Preparation: Prepare your sample on a microscope slide as you would for staining.
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Exposure to Light: Place the slide on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., a mercury lamp or an LED array) for a period ranging from several minutes to a few hours. The optimal time will need to be determined empirically for your specific sample type.
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Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Visualizations
Caption: A workflow for troubleshooting and selecting an appropriate method to correct for autofluorescence.
Caption: A workflow for computational correction of autofluorescence using spectral imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of autofluorescence on DNA microarrays and slide surfaces by treatment with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time and temperature for Suc-gly-pro-amc assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for Suc-gly-pro-amc assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation temperature and time for a this compound assay?
A typical starting point for incubation is 37°C.[1][2][3] Incubation times can vary widely, from 15 minutes to 120 minutes, depending on the enzyme concentration and activity.[3][4] It is crucial to optimize these parameters for your specific experimental conditions.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The free 7-Amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-465 nm.
Q3: How should I prepare and store the this compound substrate?
The lyophilized powder should be stored at -20°C, protected from light. To prepare a stock solution, dissolve the substrate in an organic solvent like DMSO. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can temperature fluctuations affect my assay results?
Yes, enzymatic assays are highly sensitive to temperature changes. Maintaining a constant and optimal temperature throughout the experiment is critical for reproducible results. Inconsistent temperatures between wells can significantly affect the reaction rate.
Q5: How does pH influence the assay?
Enzyme activity is highly dependent on pH. It is essential to use a buffer system that maintains the optimal pH for your specific enzyme. The fluorescence of the AMC fluorophore is stable over a broad pH range of 3-11.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
A weak or absent signal can be due to several factors related to incubation conditions.
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | The incubation temperature may be too low for your specific enzyme. While 37°C is a common starting point, some prolyl endopeptidases have higher optimal temperatures, such as 46°C or even 60°C. Perform a temperature optimization experiment by testing a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) to determine the optimal condition for your enzyme. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal, especially with low enzyme concentrations. Try increasing the incubation time. Perform a time-course experiment (e.g., measuring fluorescence at 15, 30, 60, 90, and 120 minutes) to find the linear range of the reaction. |
| Enzyme Instability at Incubation Temperature | Prolonged incubation at a high temperature can lead to enzyme denaturation and loss of activity. Assess enzyme stability by pre-incubating the enzyme at the desired temperature for varying durations before adding the substrate. |
| Inactive Enzyme | Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Always store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freezing and thawing. |
Issue 2: High Background Fluorescence
High background can mask the true signal from the enzymatic reaction.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | The this compound substrate may spontaneously hydrolyze, especially at non-optimal pH or high temperatures, releasing free AMC. Run a "no-enzyme" control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements. Prepare fresh substrate solutions for each experiment. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent substances or other proteases. Use high-purity reagents and filter-sterilize buffers. |
| Autofluorescence from Test Compounds | If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths used for AMC. Measure the fluorescence of the compounds in the assay buffer without the substrate and subtract this value from the experimental wells. |
Issue 3: Non-Linear Reaction Progress Curves
The rate of product formation should be linear during the initial phase of the reaction.
| Possible Cause | Recommended Solution |
| Substrate Depletion | If the enzyme concentration is too high or the incubation time is too long, more than 10% of the substrate may be consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or shorten the incubation time to ensure measurements are taken within the initial velocity phase. |
| Product Inhibition | The accumulation of the reaction product (free AMC) might inhibit the enzyme. Analyze only the initial linear portion of the reaction curve to determine the rate. |
| Photobleaching | If performing a kinetic assay with continuous measurements, prolonged exposure to the excitation light can cause irreversible destruction of the AMC fluorophore. Reduce the excitation light intensity or the frequency of measurements if your instrument allows. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Temperature
This protocol outlines the steps to identify the optimal incubation temperature for your enzyme.
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Prepare Reagents:
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Assay Buffer: Prepare a buffer at the optimal pH for your enzyme.
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Enzyme Solution: Dilute the enzyme in ice-cold assay buffer to a concentration that will yield a readable signal within the desired time frame.
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Substrate Solution: Prepare a working solution of this compound in the assay buffer.
-
-
Set up the Assay Plate:
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Use a 96-well black microplate for fluorescence assays.
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Add a constant amount of the enzyme solution to each well.
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Include "no-enzyme" control wells containing only the assay buffer.
-
-
Temperature Gradient Incubation:
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Pre-incubate the plate at different temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) for 5-10 minutes to allow the wells to reach the target temperature.
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Initiate the reaction by adding the pre-warmed substrate solution to all wells.
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-
Fluorescence Measurement:
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Measure the fluorescence intensity at a fixed time point (e.g., 30 minutes) using a microplate reader with excitation at ~350-380 nm and emission at ~450-460 nm.
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Data Analysis:
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Subtract the average fluorescence of the "no-enzyme" controls from the enzyme-containing wells for each temperature.
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Plot the net fluorescence intensity against the incubation temperature to determine the optimal temperature.
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Protocol 2: Determining Optimal Incubation Time
This protocol helps to determine the linear range of the enzymatic reaction over time.
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Prepare Reagents: As described in Protocol 1.
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Set up the Assay Plate: As described in Protocol 1.
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Kinetic Measurement:
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Pre-warm the microplate reader to the optimal temperature determined in Protocol 1.
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Initiate the reaction by adding the pre-warmed substrate solution to all wells.
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Immediately place the plate in the reader and begin kinetic measurements.
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Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for an extended period (e.g., 60-120 minutes).
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Data Analysis:
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Subtract the background fluorescence from the "no-enzyme" control at each time point.
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Plot the net fluorescence intensity against time.
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Identify the linear portion of the curve. The optimal incubation time for endpoint assays should fall within this linear range.
-
Visualizations
Caption: A flowchart of the general workflow for a this compound assay.
Caption: A decision tree for troubleshooting low signal in this compound assays.
References
Interference of reducing agents with Suc-gly-pro-amc assay
Welcome to the technical support center for the Suc-gly-pro-amc (Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from reducing agents and address other common issues encountered during this fluorogenic enzyme assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of certain proteases, such as prolyl endopeptidase (PREP) and fibroblast activation protein (FAP). The substrate, this compound, is a non-fluorescent peptide conjugated to 7-amido-4-methylcoumarin (AMC). When the enzyme cleaves the peptide bond between proline and AMC, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.[1][2]
Q2: Why are reducing agents used in this assay?
Reducing agents are often included in enzyme assays to prevent the oxidation of cysteine residues in the enzyme of interest.[3] This is crucial for maintaining the enzyme's structural integrity and catalytic activity, especially during purification and storage. Common reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[4]
Q3: Can reducing agents interfere with the this compound assay?
Yes, reducing agents have the potential to interfere with fluorescence-based assays, including the this compound assay. This interference can manifest as quenching of the AMC fluorophore, leading to an underestimation of enzyme activity, or as an increase in background fluorescence, reducing the assay's sensitivity. The choice and concentration of the reducing agent can significantly impact the assay outcome and may lead to false positives or negatives in inhibitor screening studies.[3]
Q4: What are the common sources of high background fluorescence in AMC-based assays?
High background fluorescence can be a significant issue, masking the true signal from the enzymatic reaction. Common causes include:
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Substrate autohydrolysis: The this compound substrate can spontaneously hydrolyze in the assay buffer, releasing free AMC.
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Contaminated reagents: Buffers, water, or other reagents may contain fluorescent contaminants.
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Intrinsic fluorescence of samples: Test compounds or biological samples may be inherently fluorescent at the assay's excitation and emission wavelengths.
Q5: What should I do if I observe a very low or no signal in my assay?
A lack of signal can be due to several factors:
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Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
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Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.
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Incorrect instrument settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC.
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Presence of inhibitors: Your sample or buffer may contain inhibitors of the enzyme.
Troubleshooting Guide: Interference of Reducing Agents
This guide provides a systematic approach to identifying and mitigating interference from reducing agents in your this compound assay.
Diagram: Troubleshooting Workflow for Reducing Agent Interference
Caption: A logical workflow for diagnosing and resolving interference from reducing agents.
Step 1: Identify the Problem - Run Control Experiments
Before attributing unexpected results to reducing agent interference, it's crucial to run proper controls.
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No-Enzyme Control: Incubate the substrate and all assay components, including the reducing agent, without the enzyme. A significant increase in fluorescence indicates substrate autohydrolysis or contamination.
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No-Substrate Control: Incubate the enzyme and all assay components, including the reducing agent, without the substrate. This will reveal any intrinsic fluorescence from your enzyme preparation or other reagents.
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Free AMC Control: To directly test for fluorescence quenching, measure the fluorescence of a known concentration of free AMC in your assay buffer with and without the reducing agent. A decrease in fluorescence in the presence of the reducing agent indicates direct quenching.
Step 2: Quantify the Interference
If the "Free AMC Control" suggests quenching, it is important to quantify the effect of different reducing agents at various concentrations.
Experimental Protocol: Quantifying Reducing Agent Interference with AMC Fluorescence
-
Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 10 mM).
-
Prepare a working solution of AMC in your assay buffer to a final concentration that is within the linear range of your fluorometer (e.g., 1 µM).
-
Prepare stock solutions of the reducing agents (DTT, TCEP, and BME) in an appropriate solvent (e.g., water for DTT and TCEP, ethanol for BME).
-
In a 96-well black microplate, add the AMC working solution to a series of wells.
-
Add varying concentrations of each reducing agent to the wells containing the AMC solution. Include a control with no reducing agent.
-
Incubate the plate at your standard assay temperature for a set period (e.g., 15-30 minutes).
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent quenching for each reducing agent at each concentration relative to the control without a reducing agent.
Data Presentation: Hypothetical Interference of Reducing Agents on AMC Fluorescence
The following table illustrates the potential impact of different reducing agents on the fluorescence of free AMC. Note: This is hypothetical data for illustrative purposes. You should generate your own data using the protocol above.
| Reducing Agent | Concentration (mM) | % Fluorescence Intensity (Relative to Control) |
| DTT | 1 | 95% |
| 5 | 88% | |
| 10 | 80% | |
| TCEP | 1 | 98% |
| 5 | 92% | |
| 10 | 85% | |
| BME | 1 | 90% |
| 5 | 75% | |
| 10 | 60% |
Step 3: Mitigate the Interference
Based on your findings, you can take the following steps to minimize the interference:
-
Optimize Reducing Agent Concentration: Use the lowest concentration of the reducing agent that still provides adequate protection for your enzyme.
-
Switch to a Different Reducing Agent: If one reducing agent causes significant quenching, test others to find a less interfering alternative. Based on some reports, TCEP may be less likely to interfere with certain fluorescent dyes compared to thiol-based reducing agents like DTT and BME.
-
Modify Your Assay Protocol:
-
Pre-incubation: Pre-incubate your enzyme with the reducing agent before adding the substrate. This ensures the enzyme is in its active, reduced state before the reaction begins.
-
Standard Curve: If a low level of quenching is unavoidable, ensure that your AMC standard curve is prepared in the same buffer containing the same concentration of the reducing agent as your experimental samples. This will allow for more accurate quantification of the released AMC.
-
Diagram: General Assay Workflow
Caption: A generalized workflow for performing the this compound enzyme assay.
By following this structured troubleshooting guide, you can effectively identify, quantify, and mitigate the interference of reducing agents in your this compound assays, leading to more accurate and reliable experimental results.
References
Improving the sensitivity of a Suc-gly-pro-amc based assay
Welcome to the technical support center for Suc-Gly-Pro-AMC based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve assay sensitivity and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound assay?
The this compound assay is a sensitive, fluorogenic method used to measure the activity of certain proteases. It is most commonly used to assay Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2] However, it's important to note that other enzymes, such as Fibroblast Activation Protein (FAP), can also cleave this substrate, which can complicate data interpretation.[3][4]
Q2: How does the this compound assay work?
The assay principle is based on fluorescence quenching. The substrate, Succinyl-Glycyl-L-Proline-7-amino-4-methylcoumarin (this compound), is comprised of a peptide sequence (Suc-Gly-Pro) covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). When AMC is attached to the peptide, its fluorescence is quenched.[5] In the presence of an active enzyme like PREP, the substrate is hydrolyzed, releasing free AMC. The liberated AMC fluoresces intensely, and this increase in fluorescence is directly proportional to the enzyme's activity.
Q3: What are the recommended excitation and emission wavelengths for AMC?
The released AMC fluorophore is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm.
Q4: How should the this compound substrate be prepared and stored?
The lyophilized substrate should be stored at -20°C or lower. For use, it is typically dissolved in an organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to keep the final concentration of DMSO in the assay low (generally <1-2%) to prevent enzyme inhibition. Aliquot the stock solution and store it at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when performing this compound assays, helping you diagnose and solve problems to improve sensitivity and reliability.
Issue 1: Low or No Fluorescence Signal
-
Q: My fluorescence signal is very weak or absent. What should I check first?
-
A: First, verify the activity of your enzyme. Enzymes are sensitive to storage conditions and repeated freeze-thaw cycles can lead to a loss of activity. Use a fresh aliquot or a new batch of enzyme that is known to be active. Also, confirm that your instrument settings (excitation/emission wavelengths, gain) are correct for AMC detection.
-
-
Q: I've confirmed my enzyme is active. What other factors could cause a low signal?
-
A: Sub-optimal assay conditions are a common cause. Prolyl endopeptidase activity is highly dependent on pH and temperature. Ensure your buffer is at the optimal pH (typically 7.5 - 8.5) and the incubation temperature is correct (often 37°C). Additionally, your sample or buffer could contain contaminating inhibitors.
-
Issue 2: High Background Fluorescence
-
Q: My "no-enzyme" control wells show a high signal. What causes this?
-
A: High background can obscure the signal from the enzymatic reaction. A primary cause is the spontaneous hydrolysis of the this compound substrate in the assay buffer. Always run a "no-enzyme" control and prepare the substrate solution fresh before use. Another cause can be fluorescent contaminants in your buffer or reagents; use high-purity components to minimize this.
-
-
Q: Could my test compounds or biological samples be the source of the high background?
-
A: Yes, this is known as autofluorescence. Many biological molecules and synthetic compounds fluoresce at the same wavelengths used for AMC detection. To check for this, run a "no-substrate" control containing your sample/compound and all other assay components except the this compound.
-
Issue 3: Poor Data Reproducibility
-
Q: My results vary significantly between wells and experiments. How can I improve consistency?
-
A: Inaccurate pipetting, especially of small volumes of enzyme or substrate, is a major source of variability. Ensure your pipettes are calibrated and use proper technique. Temperature fluctuations across the microplate can also affect reaction rates; ensure the plate is heated uniformly. Finally, ensure all reaction components are thoroughly mixed before taking measurements.
-
Issue 4: Non-Linear or Unexpected Reaction Kinetics
-
Q: The reaction starts fast but then plateaus much earlier than expected. Why?
-
A: This could be due to several factors. At high concentrations, the this compound substrate can cause substrate inhibition with PREP. Try testing a range of substrate concentrations to find the optimal level. Another possibility is the "inner filter effect," where high concentrations of fluorescent product (AMC) absorb the excitation or emission light, leading to a non-linear signal. Diluting the sample can help mitigate this. Finally, prolonged exposure to the excitation light can cause photobleaching of the AMC fluorophore; take endpoint readings if possible or minimize light exposure.
-
Issue 5: Unexpectedly High Activity or Questionable Specificity
-
Q: The measured activity seems too high, or I suspect something other than my target enzyme is cleaving the substrate. How can I verify this?
-
A: This is a critical issue, as this compound is not entirely specific to Prolyl Endopeptidase (PREP). Fibroblast Activation Protein (FAP), another serine protease, is known to efficiently cleave this substrate. To confirm that the activity you are measuring is from PREP, you must use a specific inhibitor as a control. Z-Pro-prolinal is a potent and specific inhibitor of PREP and can be used to differentiate its activity from that of FAP.
-
Data Summary Tables
Table 1: Representative Assay Conditions for Prolyl Endopeptidase (PREP)
| Parameter | Recommended Condition | Source(s) |
| pH | 7.5 - 8.5 | |
| Buffer | K-phosphate or Tris-based buffers are common. | |
| Temperature | 37°C is standard for physiological relevance. | |
| Substrate Conc. | 20 µM - 200 µM. Titration is recommended. | |
| Inhibitor Control | Z-Pro-prolinal (potent PREP inhibitor). |
Table 2: Comparison of PREP and FAP
| Feature | Prolyl Endopeptidase (PREP/POP) | Fibroblast Activation Protein (FAP) | Source(s) |
| EC Number | 3.4.21.26 | 3.4.21.B28 | |
| Location | Primarily cytosolic. | Type II integral membrane protein. | |
| Substrate Size | Cleaves small peptides (<30 amino acids). | Can cleave larger proteins like gelatin. | |
| Cleaves this compound | Yes | Yes | |
| Inhibited by Z-Pro-prolinal | Yes (Potently) | No (or weakly) |
Key Experimental Protocols
Protocol 1: Standard Kinetic Activity Assay
-
Prepare Reagents: Thaw enzyme, this compound substrate, and assay buffer on ice. Prepare fresh dilutions as needed. The assay buffer is typically Tris or phosphate-based, pH 7.5-8.0.
-
Set up Reaction Plate: In a 96-well microplate, add the assay buffer to all wells.
-
Add Controls & Samples:
-
Blank/No-Enzyme Control: Add buffer or vehicle in place of the enzyme.
-
Inhibitor Control: Pre-incubate the enzyme with a specific inhibitor (e.g., Z-Pro-prolinal) for 15 minutes before starting the reaction.
-
Test Samples: Add the enzyme preparation to the appropriate wells.
-
-
Pre-incubate: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction. Mix gently.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths of ~360/460 nm.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence curve. Subtract the rate of the "no-enzyme" blank from all measurements.
Protocol 2: Generating an AMC Standard Curve
-
Prepare AMC Stock: Create a concentrated stock solution of free 7-amino-4-methylcoumarin in DMSO.
-
Create Dilution Series: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of known concentrations (e.g., 0 to 20 µM).
-
Measure Fluorescence: Add the standards to a 96-well plate and measure the fluorescence at the same instrument settings used for the kinetic assay.
-
Plot Data: Subtract the reading from the blank (0 µM AMC) from all measurements. Plot the background-corrected Relative Fluorescence Units (RFU) against the corresponding AMC concentration.
-
Determine Slope: The data should be linear. The slope of this line (RFU/µM) can be used to convert the reaction rates from the enzymatic assay into molar units (e.g., µM of AMC produced per minute).
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. This compound › PeptaNova [peptanova.de]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Common pitfalls in setting up a Suc-gly-pro-amc microplate assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Suc-gly-pro-amc microplate assay.
Troubleshooting Guide
Encountering issues with your this compound assay? Consult the table below for common pitfalls, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate auto-hydrolysis: The this compound substrate can degrade spontaneously, releasing the fluorescent AMC molecule.[1] 2. Contaminated reagents: Buffers, water, or other reagents may contain fluorescent impurities.[1] 3. Autofluorescence from microplate: Certain types of black microplates can exhibit inherent fluorescence.[1] | 1. Prepare fresh substrate solution before each experiment. Perform a "no-enzyme" control to quantify the rate of spontaneous hydrolysis.[2] 2. Use high-purity water and freshly prepared buffers. Test individual reagents for fluorescence. 3. Use low-autofluorescence black microplates. Consistency in the brand and type of microplate is recommended.[1] |
| Low or No Signal | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. 2. Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition can inhibit enzyme activity. 3. Incorrect wavelength settings: The fluorometer may not be set to the optimal excitation and emission wavelengths for AMC. | 1. Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Test with a known positive control. 2. Ensure the assay buffer has the optimal pH for the target enzyme and that the assay is performed at the recommended temperature. 3. Set the plate reader to excitation ~360-380 nm and emission ~440-460 nm for AMC detection. |
| High Well-to-Well Variability | 1. Inaccurate pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in activity. 2. Inadequate mixing: Incomplete mixing of reagents in the wells can result in inconsistent reaction rates. 3. Edge effects: Evaporation from the outer wells of the microplate can concentrate reactants and alter enzyme activity. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough but gentle mixing of the reaction components in each well. 3. Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier. |
| Assay Signal Plateaus Too Quickly | 1. Substrate depletion: The substrate is being rapidly consumed by the enzyme. 2. Enzyme instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. 3. Substrate inhibition: High concentrations of this compound can sometimes inhibit the enzyme's activity. | 1. Reduce the enzyme concentration or perform a kinetic assay to ensure measurements are taken within the initial linear rate. 2. Assess enzyme stability over time in the assay buffer. 3. Perform a substrate titration to determine the optimal concentration and check for substrate inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as prolyl endopeptidase (PREP) and Fibroblast Activation Protein (FAP). The substrate, Succinyl-Glycyl-Proline-7-amino-4-methylcoumarin (this compound), is a non-fluorescent molecule. In the presence of the target enzyme, the substrate is cleaved at the C-terminal side of the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: How should I prepare and store the this compound substrate?
A2: The this compound substrate is typically a lyophilized powder that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh working solutions for each experiment. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
A3: The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm. It is advisable to confirm the optimal settings for your specific microplate reader.
Q4: How can I be sure my assay is performing well?
A4: A statistical parameter called the Z'-factor (Z-prime factor) is an excellent indicator of assay quality, particularly for high-throughput screening. It measures the separation between the positive and negative control signals.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Poor assay, requires optimization |
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Q5: What are typical concentrations for the enzyme and substrate in this assay?
A5: The optimal concentrations of enzyme and substrate should be determined empirically for each specific experiment. However, a general starting point is a substrate concentration around its Michaelis constant (Km) for the enzyme of interest. Enzyme concentration should be adjusted to ensure the reaction rate is linear over the desired measurement period. For example, a final substrate concentration of 20 µM has been used in assays with human plasma.
Experimental Protocols
Standard Protocol for Measuring Enzyme Activity
This protocol provides a general guideline and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 20 mM Tris/HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA).
- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
- Enzyme Solution: Prepare a dilution of your enzyme in cold assay buffer to the desired concentration (e.g., 2X the final assay concentration).
2. Assay Procedure:
- Add 50 µL of the substrate working solution to each well of a black 96-well microplate.
- Include appropriate controls:
- Negative Control (No Enzyme): 50 µL of assay buffer.
- Positive Control: A known concentration of active enzyme.
- Test Samples: Your experimental samples.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding 50 µL of the enzyme solution (or assay buffer for the negative control) to each well.
- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
- Subtract the background fluorescence (from the no-enzyme control) from all readings.
- For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
- Enzyme activity can be calculated by comparing the reaction rates to a standard curve of free AMC.
Visualizations
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Caption: General experimental workflow for the this compound microplate assay.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Fibroblast Activation Protein (FAP) Activity: Suc-Gly-Pro-AMC vs. Z-Gly-Pro-AMC
For researchers in oncology, fibrosis, and inflammation, accurate measurement of Fibroblast Activation Protein (FAP) activity is critical. The choice of substrate for FAP enzymatic assays significantly impacts the reliability and sensitivity of these measurements. This guide provides a comprehensive comparison of two commonly used fluorogenic substrates, Succinyl-Glycyl-L-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) and Carbobenzoxy-Glycyl-L-Prolyl-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), to aid in the selection of the optimal reagent for your research needs.
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] It is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, fibrotic tissues, and sites of inflammation, making it a compelling target for diagnostics and therapeutics. Both this compound and Z-Gly-Pro-AMC are fluorogenic substrates used to quantify FAP's proteolytic activity. Upon cleavage by FAP at the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a measurable signal that is directly proportional to FAP activity.
Performance Comparison: Kinetic Parameters
A direct comparison of the kinetic parameters for both substrates with FAP reveals differences in their processing efficiency. While both are effective, their Michaelis-Menten constant (Km) and catalytic rate (kcat) can influence assay sensitivity and design.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Pro-AMC | Human FAP | Data not available | Data not available | Reported |
| This compound | Porcine Prolyl Oligopeptidase | 8.33 | 1.71 | 2.05 x 10⁵ |
Experimental Protocols
Accurate determination of FAP activity requires optimized assay conditions. Below are detailed protocols for utilizing both this compound and Z-Gly-Pro-AMC in a continuous kinetic fluorometric assay.
General Assay Setup
This protocol can be adapted for both purified enzyme preparations and biological samples such as cell lysates or tissue homogenates.
Materials:
-
Recombinant human FAP
-
This compound or Z-Gly-Pro-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl and 1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound or Z-Gly-Pro-AMC in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the FAP enzyme to the desired concentration in pre-warmed Assay Buffer. The final concentration will need to be optimized based on the enzyme's specific activity.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer. This is crucial for determining kinetic parameters.
-
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Include appropriate controls:
-
Substrate Blank: 50 µL of Assay Buffer + 50 µL of substrate working solution (to measure background fluorescence).
-
Enzyme Blank: 50 µL of diluted enzyme solution + 50 µL of Assay Buffer (to measure intrinsic enzyme fluorescence).
-
Inhibitor Control (optional): Pre-incubate the enzyme with a known FAP inhibitor before adding the substrate.
-
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
Data Analysis
The rate of the reaction (initial velocity, V₀) is determined from the linear phase of the fluorescence increase over time. To determine the kinetic parameters (Km and kcat), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing FAP's Role and Assay Workflow
To better understand the context of FAP activity measurements, the following diagrams illustrate a key signaling pathway influenced by FAP and a typical experimental workflow.
Conclusion
Both this compound and Z-Gly-Pro-AMC are valuable tools for measuring FAP activity. The choice between them may depend on the specific experimental context, including the purity of the FAP preparation and the presence of other proteases. For studies requiring high sensitivity, a substrate with a higher catalytic efficiency (kcat/Km) would be preferable. However, without a direct comparative study of the kinetic parameters for both substrates with human FAP, it is recommended that researchers empirically determine the optimal substrate and its concentration for their specific application. Careful consideration of potential off-target cleavage by other proteases is also crucial for accurate data interpretation, especially when working with complex biological samples.
References
A Comparative Guide to the Cross-Reactivity of Suc-Gly-Pro-AMC with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) and its cross-reactivity profile with several common serine proteases. While this compound is a highly sensitive and specific substrate for prolyl endopeptidase (PEP) and fibroblast activation protein (FAP)[1][2], its utility in assays involving other serine proteases such as chymotrypsin, trypsin, elastase, thrombin, and plasmin is a critical consideration for researchers designing specific and reliable enzymatic assays.
Principle of Fluorogenic AMC Substrates
Fluorogenic substrates like this compound are invaluable tools in protease research. The peptide sequence is designed to be recognized and cleaved by a specific protease. This peptide is conjugated to a fluorophore, 7-amido-4-methylcoumarin (AMC), which in its bound state has quenched fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal amino acid of the peptide and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This allows for the sensitive and continuous measurement of enzyme activity.
Primary Targets of this compound
This compound is primarily recognized and cleaved by post-proline cleaving enzymes. The key targets are:
-
Prolyl Endopeptidase (PEP) , also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues[3][4].
-
Fibroblast Activation Protein (FAP) , a type II transmembrane serine protease, is highly expressed in the stroma of many cancers and at sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase activity, with a preference for cleaving after proline residues[5].
Comparative Analysis of Substrate Specificity
A direct quantitative comparison of the kinetic parameters (Km and kcat) of this compound with chymotrypsin, trypsin, elastase, thrombin, and plasmin is challenging due to a lack of available data in the peer-reviewed literature. However, a robust qualitative assessment of cross-reactivity can be made by comparing the amino acid sequence of this compound with the known substrate specificities of these proteases.
The P1 position, the amino acid residue immediately preceding the scissile bond, is the primary determinant of substrate specificity for many serine proteases. For this compound, the P1 residue is Proline .
| Enzyme | Preferred P1 Residue(s) | Likelihood of this compound Cleavage | Rationale |
| Prolyl Endopeptidase (PEP) | Proline | High | This compound is a canonical substrate for PEP. |
| Fibroblast Activation Protein (FAP) | Proline | High | FAP exhibits a strong preference for proline at the P1 position. |
| Chymotrypsin | Large hydrophobic residues (Phe, Tyr, Trp) | Very Low | Proline at the P1 position is not a preferred residue for chymotrypsin. |
| Trypsin | Basic residues (Arg, Lys) | Very Low | Trypsin's substrate-binding pocket is specifically designed to accommodate and cleave after positively charged amino acid side chains. |
| Elastase | Small aliphatic residues (Ala, Val) | Very Low | The substrate-binding pocket of elastase is relatively shallow and hydrophobic, favoring small amino acids. |
| Thrombin | Arginine | Very Low | Thrombin has a strong preference for cleaving after arginine residues. |
| Plasmin | Arginine, Lysine | Very Low | Similar to trypsin, plasmin preferentially cleaves after basic amino acid residues. |
Experimental Protocols
The following is a generalized protocol for assessing the cross-reactivity of this compound with various serine proteases.
Materials:
-
This compound (stock solution in DMSO)
-
Purified serine proteases (Prolyl Endopeptidase, FAP, Chymotrypsin, Trypsin, Elastase, Thrombin, Plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, or specific buffer optimized for each enzyme)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to the desired final concentrations (e.g., a range from 1 µM to 100 µM for kinetic analysis).
-
Dilute each purified enzyme in the appropriate ice-cold assay buffer to a working concentration that will yield a linear rate of fluorescence increase over the desired assay time. This should be determined empirically for each enzyme.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.
-
Include control wells:
-
No-enzyme control (substrate only) to measure background fluorescence.
-
Positive control (e.g., PEP or FAP with this compound).
-
Negative controls (each of the other serine proteases with this compound).
-
-
-
Initiate Reaction:
-
Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction.
-
Mix gently by pipetting or with a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination (if measurable), plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing Experimental Workflow and a Relevant Signaling Pathway
To further illustrate the experimental design and a biological context for the primary target of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Fibroblast Activation Protein (FAP) Inhibitors: A Comparative Guide Using the Suc-gly-pro-amc Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new investigational Fibroblast Activation Protein (FAP) inhibitor, "NewFAPi," against established alternatives. The comparative analysis is supported by experimental data generated using the standardized Suc-gly-pro-amc fluorogenic assay.
Fibroblast Activation Protein (FAP) has emerged as a compelling therapeutic target, particularly in oncology and inflammatory diseases, due to its selective expression on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2][3] The enzymatic activity of FAP contributes to extracellular matrix remodeling, tumor invasion, and immunosuppression.[1][4] Consequently, the development and validation of potent and selective FAP inhibitors are of significant interest.
This guide focuses on the validation of "NewFAPi" using the this compound assay, a widely accepted method for measuring FAP's post-proline cleaving activity. The assay relies on the cleavage of the synthetic substrate Succinyl-glycyl-prolyl-7-amino-4-methylcoumarin (this compound), which releases the fluorescent aminomethylcoumarin (AMC) group, providing a direct measure of FAP's enzymatic function.
Comparative Performance of FAP Inhibitors
The inhibitory potency of "NewFAPi" was evaluated and compared against several known FAP inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using the this compound assay, providing a quantitative measure of each compound's efficacy.
| Inhibitor | IC50 (nM) using this compound Assay | Notes |
| NewFAPi (Investigational) | 1.5 | A novel, potent FAP inhibitor under investigation. |
| UAMC-1110 | 3.2 | A highly potent and selective FAP inhibitor, often used as a benchmark. |
| FAPI-46 | Sub-nanomolar to low nanomolar range | A quinoline-based FAP-targeted tracer. |
| Linagliptin | 89.9 ± 15.4 | An approved DPP-4 inhibitor with off-target FAP inhibitory activity. |
| Talabostat (Val-boroPro) | 390 | A non-selective inhibitor of dipeptidyl peptidases, including FAP. |
| Ga-AV02070 | 17.1 ± 4.60 | A Gallium-labeled pyridine-based FAP-targeted tracer. |
| natGa-SB02055 | 0.41 ± 0.06 | A potent boronic acid-based FAP inhibitor. |
Understanding FAP's Role: Signaling and Assay Principle
To appreciate the significance of FAP inhibition, it is crucial to understand its signaling cascade within the tumor microenvironment and the principle of the validation assay.
The diagram above illustrates how FAP, expressed on CAFs, degrades the extracellular matrix and activates signaling pathways involving FAK, STAT3, and CCL2. This cascade promotes tumor invasion and recruits immunosuppressive cells, highlighting the therapeutic potential of FAP inhibition.
This workflow demonstrates the competitive nature of the assay. In the absence of an inhibitor, FAP cleaves the this compound substrate, producing a fluorescent signal. When an effective inhibitor like "NewFAPi" is present, it binds to FAP, preventing substrate cleavage and reducing the fluorescent output.
Experimental Protocols
This compound FAP Inhibition Assay
This protocol outlines the key steps for determining the IC50 of a novel FAP inhibitor.
Materials:
-
Recombinant Human FAP (rhFAP)
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5-8.0
-
Test Inhibitor ("NewFAPi") and reference inhibitors
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference compounds in the assay buffer.
-
Enzyme Addition: To each well of a 96-well plate, add a solution of rhFAP diluted in the assay buffer.
-
Inhibitor Incubation: Add the serially diluted inhibitors to their respective wells. Include wells with assay buffer only as a no-inhibitor control and wells with substrate only as a blank. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at the specified excitation and emission wavelengths. Continue monitoring for a set period (e.g., 5-60 minutes).
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. Normalize the rates relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for FAP Inhibitor Validation
The validation of a new FAP inhibitor follows a structured workflow to ensure comprehensive characterization.
This logical progression ensures that a candidate inhibitor is not only potent but also selective and effective in a biological context, moving from initial in vitro screening to more complex cellular and in vivo models.
Conclusion
The data presented in this guide demonstrates that "NewFAPi" is a highly potent inhibitor of FAP, with an IC50 value comparable to or exceeding that of the well-established inhibitor UAMC-1110. The standardized this compound assay provides a robust and reproducible method for the initial validation and comparative ranking of novel FAP inhibitors. Further characterization of "NewFAPi" following the outlined experimental workflow will be crucial in determining its potential as a therapeutic candidate.
References
A Head-to-Head Comparison: Suc-gly-pro-amc Assay and Western Blot Analysis for Enzyme Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression and activity is paramount. Two widely used techniques for this purpose are the Suc-gly-pro-amc fluorogenic assay and the Western blot analysis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The this compound assay is a biochemical method that measures the enzymatic activity of specific proteases, such as Fibroblast Activation Protein (FAP) and prolyl endopeptidase.[1][2] This assay utilizes a synthetic substrate, Succinyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin (this compound), which upon cleavage by the target enzyme, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the enzyme's activity.
In contrast, Western blot is an immunological technique used to detect and semi-quantify a specific protein within a complex mixture.[3][4][5] This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then identifying the target protein using specific antibodies. While Western blot provides information about the presence and relative abundance of a protein, it does not directly measure its enzymatic activity.
Data Presentation: A Comparative Analysis
To illustrate the complementary nature of these two techniques, consider a hypothetical study investigating the expression and activity of Fibroblast Activation Protein (FAP) in healthy versus cancerous tissue samples. FAP is a serine protease that is overexpressed in the stroma of many cancers and is a target for therapeutic intervention.
| Sample Type | This compound Assay (Relative Fluorescence Units/min/µg protein) | Western Blot Analysis (Relative Densitometry Units) |
| Healthy Tissue Lysate | 15.2 ± 2.1 | 0.2 ± 0.05 |
| Cancerous Tissue Lysate | 125.8 ± 10.5 | 2.5 ± 0.3 |
Experimental Protocols
This compound Assay for FAP Activity
This protocol is adapted for measuring FAP activity in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.
-
Add the reaction buffer to bring the total volume to 90 µL.
-
Initiate the reaction by adding 10 µL of this compound substrate (final concentration of 50 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the activity to the amount of protein in each sample (e.g., RFU/min/µg protein).
-
Western Blot Analysis for FAP Expression
This protocol outlines the key steps for detecting FAP protein levels.
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates as described for the enzyme assay.
-
Mix a standardized amount of protein (e.g., 30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands to semi-quantify the relative abundance of FAP, normalizing to a loading control protein (e.g., GAPDH or β-actin).
-
Mandatory Visualization
Below are diagrams illustrating a relevant signaling pathway and the experimental workflow.
Caption: FAP-mediated signaling pathways in cancer progression.
Caption: Workflow for comparing enzyme activity and protein expression.
Conclusion: Choosing the Right Tool for the Job
The this compound assay and Western blot analysis are powerful, yet distinct, techniques that provide different types of information.
-
The this compound assay is ideal for directly measuring the functional activity of an enzyme. It is a quantitative, high-throughput method that is particularly useful for screening inhibitors or activators in drug discovery.
-
Western blot analysis is indispensable for confirming the presence and determining the relative abundance and molecular weight of a specific protein. It serves as an excellent validation tool for results obtained from other assays and can provide insights into protein modifications and degradation.
For a comprehensive understanding of an enzyme's role in a biological process, a combinatorial approach is often the most robust. By correlating the enzymatic activity measured by the this compound assay with the protein expression levels determined by Western blot, researchers can gain a more complete and validated picture of their target's function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fluorogenic Substrates for Prolyl Endopeptidase
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate and sensitive detection of prolyl endopeptidase (PREP) activity. This guide provides an objective comparison of alternative fluorogenic substrates for PREP, supported by experimental data, to facilitate informed decisions in assay development and inhibitor screening.
Prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is implicated in a variety of physiological and pathological processes, including neuropeptide metabolism, neurodegenerative diseases, and inflammation. The use of fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, provides a sensitive and continuous method for monitoring PREP activity. This guide focuses on the comparison of commonly used and alternative fluorogenic substrates for PREP.
Performance Comparison of Fluorogenic Substrates
The choice of a fluorogenic substrate significantly impacts assay sensitivity, specificity, and overall performance. The most widely used substrate for PREP is Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). However, alternative substrates, such as those based on Rhodamine 110, offer potential advantages in terms of sensitivity and spectral properties. Below is a summary of the key performance metrics for these substrates.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Enzyme Source |
| Z-Gly-Pro-AMC | 7-Amino-4-methylcoumarin (AMC) | ~380 | ~460 | 20 | Not Reported | Not Reported | Porcine Kidney PREP[1] |
| Z-Gly-Pro-MCA | 7-Amino-4-methylcoumarin (MCA) | Not Reported | Not Reported | 54 | Not Reported | Not Reported | Bovine Serum PREP |
| (Ala-Pro)₂-Rhodamine 110 | Rhodamine 110 (R110) | ~492 | ~529 | Not Reported | Not Reported | Not Reported | Not specific to PREP |
| Abz-FPQ-EDDnp | Abz/EDDnp (FRET pair) | Not Reported | Not Reported | 0.65 | Not Reported | Not Reported | Human Urine PREP[2] |
Key Signaling Pathways Involving Prolyl Endopeptidase
PREP has been implicated in several key signaling pathways, particularly in the context of neurodegenerative diseases and neuroinflammation. Understanding these pathways is crucial for elucidating the biological roles of PREP and for the development of targeted therapeutics.
PREP and α-Synuclein Aggregation
In neurodegenerative diseases like Parkinson's disease, the aggregation of α-synuclein is a key pathological hallmark. PREP has been shown to interact with α-synuclein and accelerate its oligomerization and aggregation, a process that can be inhibited by PREP inhibitors. This suggests that PREP may act as a seeding point for α-synuclein aggregation[4][5].
Caption: PREP's role in accelerating the aggregation of α-synuclein.
PREP in Neuroinflammation
PREP is also involved in neuroinflammatory processes. It can modulate the levels of neuropeptides that regulate inflammatory responses. Increased PREP activity has been observed in glial cells during neuroinflammation, suggesting its role in the generation of neurotoxic compounds.
Experimental Protocols
Accurate measurement of PREP activity requires carefully designed and executed experimental protocols. Below are generalized protocols for using AMC-based and Rhodamine 110-based fluorogenic substrates.
General Experimental Workflow
The following diagram outlines the general workflow for a fluorogenic PREP activity assay.
Caption: A generalized workflow for a prolyl endopeptidase fluorogenic assay.
Protocol for Z-Gly-Pro-AMC Substrate
This protocol is adapted from various sources for the measurement of PREP activity using Z-Gly-Pro-AMC.
Materials:
-
Z-Gly-Pro-AMC substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
Purified PREP enzyme or biological sample (e.g., plasma, cell lysate)
-
PREP inhibitor (for control experiments)
-
Black 96-well microplate
-
Fluorometer capable of excitation at ~380 nm and emission at ~440 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO (e.g., 10 mM).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PREP enzyme or biological sample. For plasma samples, a pre-incubation step with specific inhibitors for other proteases like Fibroblast Activation Protein (FAP) may be necessary to ensure specificity.
-
For control wells, add a specific PREP inhibitor.
-
-
Initiate Reaction: Add the Z-Gly-Pro-AMC stock solution to each well to achieve the desired final concentration (e.g., 200-300 µM).
-
Incubation and Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence kinetically over a set period (e.g., 30 minutes) with excitation at ~380 nm and emission at ~460 nm. Alternatively, for an endpoint assay, incubate the plate at 37°C for a specific time (e.g., 120 minutes) and then stop the reaction with an acid solution (e.g., 1.5 M acetic acid) before measuring fluorescence.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. A standard curve using free AMC can be used to convert fluorescence units to moles of product formed.
Protocol for Rhodamine 110-Based Substrates
This generalized protocol is based on the principles of using Rhodamine 110-based substrates.
Materials:
-
Rhodamine 110-based PREP substrate (e.g., a peptide sequence specific for PREP conjugated to Rhodamine 110)
-
DMSO or Dimethylformamide (DMF)
-
Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)
-
Purified PREP enzyme or biological sample
-
Black 96-well microplate
-
Fluorometer capable of excitation at ~498 nm and emission at ~521 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the Rhodamine 110-based substrate in high-quality, anhydrous DMSO or DMF (e.g., 5-10 mM).
-
Reaction Setup: In a 96-well plate, add the Assay Buffer and the PREP enzyme or biological sample.
-
Initiate Reaction: Dilute the substrate stock solution in the assay buffer and add it to the wells to start the reaction.
-
Incubation and Measurement: Measure the increase in fluorescence at 22°C or 37°C with excitation at ~498 nm and emission at ~521 nm. For kinetic analysis of bisamide Rhodamine 110 substrates, it is recommended to ensure that less than 15% of the substrate is hydrolyzed to simplify data interpretation, as the fluorescence increase will be primarily due to the formation of the monoamide product.
-
Data Analysis: Calculate the rate of reaction from the fluorescence increase over time.
Conclusion
While Z-Gly-Pro-AMC remains a widely used and reliable fluorogenic substrate for PREP, emerging alternatives like Rhodamine 110-based substrates offer the potential for significantly higher sensitivity. The choice of substrate should be guided by the specific requirements of the assay, including the desired level of sensitivity, the presence of interfering compounds, and the instrumentation available. For high-throughput screening and the detection of low levels of PREP activity, Rhodamine 110-based substrates may be the superior choice. Further head-to-head comparative studies are needed to provide a more definitive guide to the kinetic performance of these substrates with various PREP orthologs.
References
- 1. scispace.com [scispace.com]
- 2. Characterization of a prolyl endopeptidase (kininase) from human urine using fluorogenic quenched substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent oligopeptide substrates for kinetic characterization of the specificity of Astacus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available FAP Activity Kits
For researchers, scientists, and drug development professionals investigating the role of Fibroblast Activation Protein (FAP) in cancer, fibrosis, and other diseases, selecting the right tool to measure its enzymatic activity is crucial. FAP, a serine protease with both dipeptidyl peptidase and endopeptidase activities, is a key player in extracellular matrix remodeling.[1][2][3] This guide provides an objective comparison of commercially available FAP activity assay kits, supported by experimental principles, to aid in the selection of the most suitable option for your research needs.
Overview of Commercially Available Kits
The majority of commercially available FAP activity assay kits are based on a fluorogenic detection method. These kits provide a straightforward and sensitive means to measure FAP's proteolytic activity. The core principle involves a synthetic peptide substrate that is conjugated to a quenched fluorophore. Upon cleavage by FAP, the fluorophore is released, and the resulting increase in fluorescence intensity is directly proportional to the FAP activity in the sample.[4][5]
A common substrate used in these kits is an Ala-Pro dipeptide conjugated to 7-amino-4-methylcoumarin (AMC). FAP is known to cleave after a proline residue, making such substrates specific.
Below is a summary of several commercially available FAP activity assay kits:
| Supplier | Kit Name | Catalog No. | Assay Principle | Substrate | Format |
| BPS Bioscience | FAP Fluorogenic Assay Kit | 80210 | Fluorogenic | Ala-Pro-AMC | 96-well |
| Amsbio | FAP Fluorogenic Assay Kit | 80210 | Fluorogenic | DPP Substrate | 96 reactions |
| Creative Biogene | FAP Activity Assay Kit | PTAK-026 | Fluorogenic | Fluorogenic Substrate | 100 assays |
| Creative BioMart | FAP Assay Kit | Kit-1729 | Fluorogenic | Fluorogenic DPP Substrate 1 | 1 plate |
| R&D Systems | Recombinant Human FAP | 3715-SE | Not a kit, but provides enzyme and protocol | Z-Gly-Pro-AMC | N/A |
Experimental Principles and Protocols
The general workflow for these fluorogenic FAP activity assays is straightforward and amenable to high-throughput screening.
General Experimental Protocol
This protocol is a generalized procedure based on the principles of the commercially available fluorogenic kits. For specific details, always refer to the manufacturer's instructions provided with the kit.
1. Reagent Preparation:
- Thaw all kit components, including the FAP enzyme (if provided as a positive control), assay buffer, substrate, and fluorescent standard.
- Prepare a standard curve using the provided fluorescent standard (e.g., AMC) to convert relative fluorescence units (RFU) to the concentration of the product.
- Dilute the FAP substrate to the working concentration in the assay buffer.
- Prepare your samples (e.g., purified enzyme, cell lysates, tissue homogenates, or plasma) and dilute them in the assay buffer as needed.
2. Assay Procedure:
- Add a specific volume of your sample or the FAP enzyme standard to the wells of a microtiter plate (typically a black, flat-bottom 96-well plate is recommended to minimize background fluorescence).
- Include appropriate controls, such as a no-enzyme control (substrate blank) and a positive control with a known amount of active FAP.
- Initiate the enzymatic reaction by adding the diluted FAP substrate to each well.
- Incubate the plate at the recommended temperature (often 37°C) for a specified period, protecting it from light.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~350-380 nm and emission ~440-460 nm for AMC).
- Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint measurement.
- Subtract the background fluorescence (from the no-enzyme control) from the values of all other wells.
- Use the standard curve to convert the background-subtracted RFU values into the amount of product generated (e.g., pmol of AMC).
- Calculate the FAP activity, often expressed as pmol/min/µg of protein or pmol/min/ml of the sample.
Visualizing Key Processes
To better understand the context in which these kits are used and the workflow they employ, the following diagrams illustrate the FAP signaling pathway in the tumor microenvironment and a typical experimental workflow.
Caption: FAP's role in the tumor microenvironment.
Caption: A typical FAP fluorogenic assay workflow.
Concluding Remarks
The commercially available FAP activity assay kits offer sensitive and specific methods for quantifying FAP's enzymatic function. While most are based on a similar fluorogenic principle, researchers should consider factors such as kit components, recommended sample types, and cost when making a selection. For those interested in screening for FAP inhibitors, these kits provide a robust platform for high-throughput applications. The provided experimental protocol and diagrams serve as a general guide to aid in the successful implementation of these assays in your research endeavors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Suc-gly-pro-amc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of all chemical reagents, including fluorescent substrates like N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-gly-pro-amc). While this substrate is a valuable tool in enzyme activity assays, particularly for enzymes like prolyl endopeptidase, its disposal requires adherence to safety protocols to minimize environmental impact and ensure personnel safety. This guide provides essential, step-by-step information for the proper disposal of this compound.
Core Disposal Principles
The primary components of this compound to consider for disposal are the peptide portion (Succinyl-Glycyl-L-proline) and the fluorescent tag, 7-Amino-4-methylcoumarin (AMC). Safety Data Sheets (SDS) for AMC indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling and disposal.
Disposal of this compound should always be in accordance with local, state, and national regulations.[2] It is crucial to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Do not discharge the product into ground water, water courses, or sewage systems.[2]
Quantitative Safety and Disposal Data
The following table summarizes key information derived from the safety data sheets of 7-Amino-4-methylcoumarin (AMC), the fluorescent component of this compound.
| Parameter | Information | Source |
| CAS Number | 26093-31-2 (for 7-Amino-4-methylcoumarin) | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Personal Protective Equipment | Safety glasses with side-shields, protective gloves, lab coat. For dusts, use a particle respirator. | |
| Environmental Precautions | Do not let product enter drains. Should not be released into the environment. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product and contaminated materials.
-
Segregation of Waste :
-
Collect all waste containing this compound, including unused solutions, contaminated pipette tips, tubes, and plates, in a designated and clearly labeled waste container.
-
This container should be made of a material compatible with the solvents used (e.g., DMSO, if used to dissolve the substrate).
-
-
Waste Container Labeling :
-
Label the waste container with "Hazardous Waste" and list the full chemical name: "N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin".
-
Include the concentration and the solvent used.
-
Indicate the relevant hazards (e.g., "Irritant").
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
-
Arranging for Pickup :
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its pickup by the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
-
Decontamination of Work Area :
-
After completing the disposal process, thoroughly clean and decontaminate the work area where the substrate was handled.
-
Wash hands thoroughly after handling.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: Essential Safety and Handling of Suc-gly-pro-amc
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount for a secure work environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the use of Suc-gly-pro-amc, a fluorogenic substrate for fibroblast activation protein (FAP) and prolyl endopeptidase (PREP). Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves are suitable. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat should be worn. |
| Respiratory Protection | Respirator | Use a suitable respirator if handling large quantities or if dust/aerosol formation is likely. |
Operational Plan: From Receipt to Experiment
Proper handling of this compound is crucial for both safety and experimental success. The following steps outline the standard operating procedure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container, protected from light.[1]
-
For long-term storage, maintain at -80°C (up to 6 months).[1]
-
For short-term storage, -20°C is suitable (up to 1 month).[1]
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Ensure the solution is clear before proceeding with further dilutions. Gentle warming to 37°C and sonication can aid in dissolution.
3. Use in Assays:
-
When using this compound in enzymatic assays, standard laboratory procedures for handling fluorogenic substrates should be followed.[2]
-
The principle of the assay relies on the enzymatic cleavage of the peptide, which releases the fluorophore 7-amino-4-methylcoumarin (AMC), leading to a detectable increase in fluorescence.
Disposal Plan: Managing this compound Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound and any contaminated materials as hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.
General Principle: Do not discharge down the drain or discard in regular trash.
| Waste Form | Disposal Procedure |
| Unused Solid (Powder) | - Collect in a clearly labeled, sealed container for solid chemical waste. - The label must include the full chemical name: "this compound". |
| Solutions | - Collect all aqueous and solvent-based solutions in a designated, leak-proof hazardous waste container. - Do not mix with incompatible waste streams. - Label the container with the chemical name and approximate concentration. |
| Contaminated Labware (e.g., pipette tips, gloves) | - Place in a designated container or bag for solid chemical waste. |
| Contaminated Glassware (e.g., vials, beakers) | - Perform a triple-rinse with a suitable solvent (e.g., DMSO, followed by ethanol or methanol). - Collect the first two rinsates as hazardous chemical waste. - After thorough rinsing, the glassware can typically be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass. |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures. A similar compound's SDS indicates potential for skin and eye irritation.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow from receiving this compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
